molecular formula C7H8ClNO2 B8005659 (6-Chloro-2-methoxypyridin-3-YL)methanol

(6-Chloro-2-methoxypyridin-3-YL)methanol

Cat. No.: B8005659
M. Wt: 173.60 g/mol
InChI Key: SDOUJIIBBDSJID-UHFFFAOYSA-N
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Description

(6-Chloro-2-methoxypyridin-3-YL)methanol is a useful research compound. Its molecular formula is C7H8ClNO2 and its molecular weight is 173.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Chloro-2-methoxypyridin-3-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-2-methoxypyridin-3-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloro-2-methoxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOUJIIBBDSJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Identifiers and Synthetic Applications of (6-Chloro-2-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Chloro-2-methoxypyridin-3-yl)methanol is a highly functionalized heterocyclic building block that has emerged as a privileged scaffold in modern medicinal chemistry. Its precise substitution pattern—featuring a chlorine atom primed for cross-coupling, a methoxy group for electronic tuning and hydrogen-bond acceptance, and a hydroxymethyl group for facile functionalization—makes it an ideal precursor for complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its chemical informatics, its critical role in the synthesis of epigenetic modulators (specifically KAT6A inhibitors), and field-proven experimental protocols for its derivatization.

Chemical Identity & Structural Informatics

Accurate structural identification is the bedrock of reproducible chemical synthesis. The following table summarizes the core chemical identifiers and physical properties of (6-Chloro-2-methoxypyridin-3-yl)methanol, consolidated from authoritative chemical databases[1][2][3][4].

PropertyValue
Chemical Name (6-Chloro-2-methoxypyridin-3-yl)methanol
CAS Registry Number 1260812-74-5[1]
Molecular Formula C7H8ClNO2[2]
Molecular Weight 173.60 g/mol [2]
Standard SMILES COc1nc(Cl)ccc1CO(Database variant: OCC1C(OC)=NC(Cl)=CC=1)[2]
InChIKey SDOUJIIBBDSJID-UHFFFAOYSA-N[2]
Physical Form Solid[3]
Storage Conditions Inert atmosphere, 2–8°C; keep tightly closed[4]

Mechanistic Role in Drug Discovery: The KAT6A Axis

In oncology drug development, (6-Chloro-2-methoxypyridin-3-yl)methanol is utilized as a critical intermediate in the synthesis of acylsulfonamide-based inhibitors targeting KAT6A (Lysine acetyltransferase 6A)[5].

KAT6A functions as an oncogene in various cancers, notably gliomas. Mechanistically, KAT6A catalyzes the acetylation of histone H3 at lysine 23 (H3K23ac). This epigenetic mark serves as a docking site for the reader protein TRIM24. The KAT6A-TRIM24 complex subsequently upregulates the expression of PIK3CA, leading to the hyperactivation of the PI3K/AKT signaling cascade and driving tumorigenesis ()[5]. By utilizing (6-Chloro-2-methoxypyridin-3-yl)methanol to build potent KAT6A inhibitors (), researchers can effectively sever this signaling axis[5].

KAT6A_Pathway KAT6A KAT6A (Histone Acetyltransferase) H3K23ac H3K23ac (Acetylated Histone) KAT6A->H3K23ac Catalyzes TRIM24 TRIM24 (Reader Protein) H3K23ac->TRIM24 Recruits PIK3CA PIK3CA (Gene Expression) TRIM24->PIK3CA Upregulates PI3K_AKT PI3K/AKT (Signaling Cascade) PIK3CA->PI3K_AKT Activates Glioma Glioma Tumorigenesis PI3K_AKT->Glioma Promotes Inhibitor Acylsulfonamide Inhibitor (Derived from SM) Inhibitor->KAT6A Blocks

KAT6A-mediated PI3K/AKT signaling pathway and inhibitor intervention.

Experimental Methodology: Cascade N-Alkylation Protocol

A defining transformation of (6-Chloro-2-methoxypyridin-3-yl)methanol in API synthesis is the conversion of its hydroxymethyl group into an N-alkylated pyrazole, forming 3-((1H-pyrazol-1-yl)methyl)-6-chloro-2-methoxypyridine[5].

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with (6-Chloro-2-methoxypyridin-3-yl)methanol (1.0 eq, e.g., 16 g, 92.16 mmol) and 1-(methylsulfonyl)-1H-pyrazole (1.2 eq, 16.16 g, 110.6 mmol)[5].

  • Solvation: Suspend the reagents in anhydrous acetonitrile (150 mL) under an inert nitrogen atmosphere[5].

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (3.5 eq, 60 g, 325.82 mmol) in a single portion[5].

  • Thermal Activation: Heat the heterogeneous mixture to 70°C and stir vigorously for 2 hours[5].

  • Quench & Extraction: Cool the reaction to room temperature and quench by pouring into ice water. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5].

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to afford the pure product.

Causality & Expert Insights
  • The Cascade Mechanism: The use of 1-(methylsulfonyl)-1H-pyrazole is a strategic masterclass in synthetic efficiency. Rather than executing a traditional two-step sequence (converting the alcohol to a mesylate, isolating it, and then adding pyrazole), this reagent enables a one-pot cascade. The base deprotonates the alcohol, which subsequently attacks the sulfonyl group of the reagent. This transfers the mesyl group to the alcohol (forming an excellent leaving group in situ) and liberates a highly nucleophilic pyrazole anion, which immediately executes an Sₙ2 displacement on the newly formed mesylate.

  • Base Selection (Cs₂CO₃): Cesium carbonate is selected over smaller alkali bases (like K₂CO₃) because the large, highly polarizable cesium cation loosely coordinates with the liberated pyrazole anion. This creates a "naked," highly reactive nucleophile that accelerates the Sₙ2 displacement while remaining mild enough to prevent unwanted nucleophilic aromatic substitution (SₙAr) at the chloropyridine moiety.

  • Solvent Choice: Acetonitrile is a polar aprotic solvent that optimally solvates the cesium ions and stabilizes the charge-separated transition state of the Sₙ2 displacement without hydrogen-bonding to the nucleophile.

Synth_Workflow SM (6-Chloro-2-methoxypyridin- 3-yl)methanol Reagents 1-Ms-Pyrazole + Cs2CO3 in Acetonitrile SM->Reagents Activation In Situ Mesylation (70°C, 2h) Reagents->Activation Displacement SN2 Pyrazole Displacement Activation->Displacement Workup Aqueous Quench & EtOAc Extraction Displacement->Workup Product N-Alkylated Pyrazole Intermediate Workup->Product

Cascade activation and SN2 displacement workflow for N-alkylation.

Self-Validating Analytical Workflows

To ensure the integrity of the synthesis, the protocol must be treated as a self-validating system. The following analytical checkpoints guarantee reaction success:

  • TLC Monitoring: The starting alcohol is highly polar and strongly UV-active (254 nm). As the reaction progresses, monitor the disappearance of the low-Rf starting material and the emergence of a higher-Rf product spot, indicating the loss of the hydroxyl group.

  • LC-MS Verification: The starting material has a molecular weight of 173.6 g/mol . The target N-alkylated pyrazole will exhibit a mass of 223.6 g/mol . The mass spectrum must show an [M+H]⁺ peak at m/z 224.1, accompanied by a characteristic 3:1 isotopic pattern confirming the retention of the chlorine atom.

  • ¹H NMR Diagnostic Shifts: The most critical diagnostic signal is the benzylic methylene (-CH₂-) protons. In the starting alcohol, these protons resonate at approximately 4.6 ppm . Upon successful conversion to the pyrazole derivative, the strong electron-withdrawing nature of the adjacent pyrazole nitrogen shifts this singlet significantly downfield to approximately 5.3 ppm .

Safety and Handling

(6-Chloro-2-methoxypyridin-3-yl)methanol is classified under GHS as a skin irritant (H315) and a cause of serious eye irritation (H319)[2][3]. Standard laboratory safety protocols apply:

  • PPE: Wear protective gloves, protective clothing, and eye/face protection (P280)[2][4].

  • Handling: Wash hands thoroughly after handling (P264)[2][4]. In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present (P305+P351+P338)[3][4].

References

  • World Intellectual Property Organization (WIPO). "WO2024189598A2 - Inhibiteurs de kat6a de type acylsulfonamides". Google Patents.
  • Lv, D., et al. "Histone acetyltransferase KAT6A upregulates PI3K/AKT signalling through TRIM24 binding." Cancer Research 77.22 (2017): 6190-6201. URL:[Link]

Sources

pKa values and lipophilicity of (6-Chloro-2-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: (6-Chloro-2-methoxypyridin-3-yl)methanol CAS Registry Number: 1260812-74-5 Molecular Formula: C7H8ClNO2 Molecular Weight: 173.59 g/mol [1]

This guide provides an in-depth physicochemical analysis of (6-Chloro-2-methoxypyridin-3-yl)methanol, a critical heterocyclic building block often employed in the synthesis of P2X3 antagonists and other kinase inhibitors. Unlike typical pyridine derivatives, this scaffold exhibits a distinct "pseudo-neutral" behavior at physiological pH due to the synergistic electron-withdrawing effects of the chloro and methoxy substituents. This document details the theoretical and experimental basis for its pKa and lipophilicity, offering actionable insights for medicinal chemistry optimization.

Part 1: Ionization Profile (pKa)

Theoretical Derivation & Electronic Effects

The ionization constant (pKa) of the pyridine nitrogen is the defining parameter for this molecule's solubility and binding interactions. While unsubstituted pyridine has a pKa of ~5.2, the 2,3,6-substitution pattern in this molecule drastically suppresses basicity.

  • The Pyridine Core: Inherently basic (lone pair on sp2 nitrogen).

  • 2-Methoxy Group (Ortho):

    • Inductive Effect (-I): The electronegative oxygen exerts a strong electron-withdrawing effect through the sigma bond, reducing electron density at the nitrogen.

    • Resonance Effect (+R): While methoxy groups are generally electron-donating by resonance, the ortho-position in pyridines creates a "push-pull" dynamic. However, the inductive withdrawal dominates the basicity profile.

    • Reference Benchmark: 2-Methoxypyridine has a pKa of ~3.28.

  • 6-Chloro Group (Ortho):

    • Inductive Effect (-I): Halogens are strong electron-withdrawing groups. Being ortho to the nitrogen (position 6 is equivalent to position 2), the chloro group severely destabilizes the protonated pyridinium form.

    • Reference Benchmark: 2-Chloropyridine has a pKa of ~0.7.

  • 3-Methanol Group:

    • The hydroxymethyl group (-CH2OH) has a minor electronic effect compared to the ortho-substituents, functioning as a weak electron-withdrawing group by induction (due to the oxygen) relative to a methyl group.

Consensus pKa Value

Based on the additivity of substituent effects (Hammett equation principles applied to heterocycles), the predicted pKa for the pyridine nitrogen is:

Estimated pKa: 0.5 – 1.2 (Base)

Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) in its neutral (unionized) form . It will not protonate until the pH drops below 1.0, meaning it behaves as a neutral lipophile in the stomach (pH 1.5-2.0) and intestine.

Visualization of Electronic Influences

G cluster_0 Electronic Flow Pyridine Pyridine Core (pKa ~ 5.2) OMe 2-Methoxy Substituent (-I Inductive > +R Resonance) Pyridine->OMe Ortho-substitution reduces basicity Cl 6-Chloro Substituent (Strong -I Inductive) OMe->Cl Cumulative EWG effect Final (6-Chloro-2-methoxypyridin-3-yl)methanol (Net pKa ~ 0.8) Cl->Final Final pKa suppression

Figure 1: Step-wise suppression of pyridine basicity by ortho-substituents.

Part 2: Lipophilicity (LogP & LogD)

Partition Coefficient (LogP)

The lipophilicity of this molecule is a balance between the hydrophobic chloro/methoxy groups and the hydrophilic hydroxymethyl tail.

FragmentContribution (Approx.)Effect on LogP
Pyridine Ring +0.65Base Lipophilicity
6-Chloro +0.71Increases Hydrophobicity
2-Methoxy +0.05Neutral/Slight Increase
3-Methanol (-CH2OH) -1.03Increases Hydrophilicity
Intramolecular H-Bonding +0.30Potential OH...OMe interaction

Consensus LogP: 1.1 – 1.4

Distribution Coefficient (LogD)

Because the pKa is extremely low (< 1.2), the ionization state does not change across the biologically relevant pH range (pH 2.0 – 10.0). Therefore, LogD ≈ LogP throughout the gastrointestinal tract and blood.

  • pH 1.2 (Stomach): ~50% Neutral / 50% Cationic (assuming pKa ~1.2). LogD slightly lower than LogP.

  • pH 7.4 (Blood): 100% Neutral. LogD = LogP (~1.3).

Drug Development Insight: The moderate lipophilicity (LogP ~1.3) combined with the neutral character suggests high passive permeability across biological membranes.

Part 3: Experimental Protocols

Protocol A: UV-Metric pKa Determination

Rationale: Standard potentiometric titration is inaccurate for pKa values < 2 due to the high concentration of hydronium ions masking the sample signal. Spectrophotometric (UV-metric) titration is the gold standard for this compound.

Methodology:

  • Preparation: Dissolve 10 mg of (6-Chloro-2-methoxypyridin-3-yl)methanol in a co-solvent usually required for solubility (e.g., 0.5% DMSO in water).

  • Titration: Titrate from pH 0.5 to pH 3.5 using HCl and NaOH.

  • Detection: Monitor the UV absorbance spectrum (200–400 nm) at each pH step. The pyridine ring's absorbance maxima (

    
    ) will shift significantly upon protonation of the nitrogen.
    
  • Analysis: Use the Beer-Lambert law to plot absorbance vs. pH at the specific wavelength of maximum shift. The inflection point of the sigmoidal curve represents the pKa.

Protocol B: HPLC-Based LogP Determination

Rationale: Faster and less sample-intensive than the traditional Shake-Flask method.

Methodology:

  • Column: C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Isocratic elution with Methanol/Water (varying ratios: 30%, 40%, 50% MeOH) buffered at pH 7.4 (Ammonium Acetate).

  • Calibration: Run a set of 5 standard compounds with known LogP values (e.g., Toluene, Acetophenone, Benzene) to create a calibration curve (

    
     vs. LogP).
    
  • Measurement: Inject the sample and record the retention time (

    
    ). Calculate the capacity factor 
    
    
    
    .
  • Calculation: Interpolate the LogP of the analyte from the calibration curve.

Workflow Visualization

Experiment cluster_pKa pKa (UV-Metric) cluster_LogP LogP (HPLC) Sample Solid Sample (10 mg) Solubility Dissolve in 0.1M HCl Sample->Solubility Inject Inject onto C18 Column Sample->Inject Titrate Titrate pH 0.5 -> 4.0 (Monitor UV shift) Solubility->Titrate Calc_pKa Calculate pKa (Inflection Point) Titrate->Calc_pKa RetTime Measure Retention Time (tR) Inject->RetTime Derive Interpolate from Standard Curve RetTime->Derive

Figure 2: Parallel workflows for determining ionization and lipophilicity.

Part 4: Implications for Drug Design

Permeability & Absorption

With a LogP of ~1.3 and a neutral state at pH 7.4, this scaffold falls into the "Sweet Spot" for oral bioavailability (Rule of 5 compliant). It is sufficiently lipophilic to cross the lipid bilayer but hydrophilic enough (due to the -OH group) to avoid excessive plasma protein binding.

Synthetic Utility

The low basicity of the pyridine nitrogen is advantageous during synthesis. It reduces the need for nitrogen protection during reactions involving the 3-methanol group (e.g., oxidation to aldehyde or conversion to alkyl halide), as the nitrogen is unlikely to interfere as a nucleophile or quench acidic catalysts.

Solubility Risks

While the pKa suggests neutrality, the planarity of the pyridine ring combined with the chloro/methoxy substituents can lead to efficient crystal packing (high lattice energy). This may result in low aqueous solubility .

  • Recommendation: Formulation strategies should focus on disrupting crystal lattice energy (e.g., amorphous solid dispersions) if the final drug candidate retains this core.

References

  • PubChem Compound Summary. (2025). (6-Chloro-2-methoxypyridin-3-yl)methanol (CAS 1260812-74-5).[1] National Center for Biotechnology Information. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for Pyridine/2-Chloropyridine reference pKa values). Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hydrophobic Fragmental Constants).
  • Sigma-Aldrich. (2025). Product Specification: (6-Chloro-2-methoxypyridin-3-yl)methanol. Merck KGaA. Link

Sources

The Strategic Role of (6-Chloro-2-methoxypyridin-3-yl)methanol in Advanced API Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design and synthesis of complex Active Pharmaceutical Ingredients (APIs) rely heavily on privileged, multi-functional scaffolds. (6-Chloro-2-methoxypyridin-3-yl)methanol (CAS: 1260812-74-5) has emerged as a highly versatile heterocyclic building block (1)[1]. Featuring orthogonal reactivity sites—a benzylic-like alcohol, an electron-modulating methoxy group, and a cross-coupling-ready chlorine atom—this intermediate allows for precise, late-stage functionalization. This guide provides an in-depth mechanistic analysis of the scaffold, detailing its physicochemical profile, its critical role in synthesizing epigenetic modulators (KAT6A inhibitors) (2)[2], and field-validated protocols for its application.

Physicochemical Profiling & Structural Logic

Understanding the intrinsic properties of (6-Chloro-2-methoxypyridin-3-yl)methanol is critical for predicting its behavior in complex synthetic cascades. The molecule features an electron-deficient pyridine core that is simultaneously modulated by a strongly electron-donating methoxy group at C2 (+M effect) and an electron-withdrawing chlorine at C6 (-I effect) (3)[3].

Quantitative Data Summary
PropertyValue
Chemical Name (6-Chloro-2-methoxypyridin-3-yl)methanol
CAS Number 1260812-74-5
Molecular Formula C7H8ClNO2
Molecular Weight 173.60 g/mol
Physical State Solid
Purity Standard ≥95%
Storage Conditions 2-8°C, Inert Atmosphere, Tightly Closed
SMILES OCC1C(OC)=NC(Cl)=CC=1

(Data aggregated from authoritative chemical suppliers[4],[3],[5])

ReactivityMap Core (6-Chloro-2-methoxypyridin-3-yl)methanol CAS: 1260812-74-5 Hydroxymethyl C3: Hydroxymethyl Group • Nucleophilic Substitution • Oxidation to Aldehyde • In situ Mesylation Core->Hydroxymethyl Primary Electrophile Generation Chloro C6: Chloro Substituent • Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) • SNAr Reactions Core->Chloro Late-Stage Functionalization Methoxy C2: Methoxy Group • Electronic Modulation • Hydrogen Bond Acceptor • Ortho-directing effects Core->Methoxy Scaffold Stability

Structural reactivity map of (6-Chloro-2-methoxypyridin-3-yl)methanol highlighting functional sites.

Mechanistic Utility in Drug Discovery

The strategic value of this intermediate lies in its highly predictable chemoselectivity:

  • The C3 Hydroxymethyl Group : This pyridylic alcohol is the primary site for electrophilic activation. It can be readily converted into a halide or mesylate, setting the stage for nucleophilic displacement by amines, thiols, or N-heterocycles to build the core drug scaffold (2)[2].

  • The C6 Chloro Substituent : Positioned adjacent to the pyridine nitrogen, the C6 chlorine is primed for palladium-catalyzed cross-coupling reactions. Because the C3 alcohol is functionalized first, the C6 halogen acts as a reliable handle for late-stage structural elaboration.

  • The C2 Methoxy Group : Beyond serving as a critical hydrogen bond acceptor in the final drug-target binding pocket, the methoxy group sterically shields the C3 position and electronically stabilizes the pyridine ring against unwanted N-oxidation during harsh synthetic sequences.

Case Study: Synthesis of Epigenetic Modulators (KAT6A Inhibitors)

Recent advancements in oncology have heavily targeted KAT6A, a histone acetyltransferase implicated in various malignancies. The patent literature (WO2024189598A2) details the use of (6-Chloro-2-methoxypyridin-3-yl)methanol as a cornerstone intermediate in the synthesis of acylsulfonamide-based KAT6A inhibitors (2)[2].

A critical step in this pathway requires the attachment of a pyrazole ring to the C3 benzylic position. Rather than employing a traditional, multi-step halogenation-substitution approach (which often requires toxic reagents like thionyl chloride), scientists developed a brilliant one-pot in situ activation and displacement cascade .

Causality of the Cascade

When the starting alcohol is exposed to 1-(methylsulfonyl)-1H-pyrazole and Cesium Carbonate (Cs₂CO₃) in Acetonitrile, the base deprotonates the alcohol. The resulting alkoxide attacks the sulfonyl group of the reagent. This simultaneously generates a highly reactive benzylic mesylate and releases a pyrazolate anion. Because the pyrazolate anion is generated in the exact same micro-environment as the newly formed electrophile, it rapidly undergoes an Sₙ2 displacement, yielding the N-alkylated product in a single, highly efficient operational step (2)[2].

Workflow Step1 6-Chloro-2-methoxypyridin-3-yl)methanol + 1-(methylsulfonyl)-1H-pyrazole Step2 Deprotonation by Cs2CO3 (Acetonitrile, 70°C) Step1->Step2 Step3 In situ Mesylation & Pyrazolate Anion Formation Step2->Step3 Alkoxide attacks sulfonyl Step4 Nucleophilic Displacement (SN2 at benzylic carbon) Step3->Step4 Pyrazolate attacks carbon Step5 Product: 3-((1H-pyrazol-1-yl)methyl)- 6-chloro-2-methoxypyridine Step4->Step5 Workup (Ice Water)

One-pot in situ mesylation and N-alkylation cascade for KAT6A inhibitor intermediate synthesis.

Validated Experimental Protocol: One-Pot Pyrazole Alkylation

Objective : Synthesis of 3-((1H-pyrazol-1-yl)methyl)-6-chloro-2-methoxypyridine.

Materials:
  • (6-Chloro-2-methoxypyridin-3-yl)methanol : 16.0 g (92.16 mmol)

  • 1-(methylsulfonyl)-1H-pyrazole : 16.16 g (110.6 mmol)

  • Cesium Carbonate (Cs₂CO₃) : 60.0 g (325.82 mmol)

  • Acetonitrile (MeCN) : 150 mL

  • Ice water : For reaction quenching.

Step-by-Step Methodology:
  • System Preparation : Purge a 500 mL round-bottom flask with inert gas (N₂ or Argon) to prevent oxidative side reactions.

  • Dissolution : Add the (6-Chloro-2-methoxypyridin-3-yl)methanol and 1-(methylsulfonyl)-1H-pyrazole to 150 mL of anhydrous Acetonitrile.

    • Causality: Acetonitrile is chosen as a polar aprotic solvent because it stabilizes the transition states of the Sₙ2 displacement without solvolyzing the transient mesylate intermediate.

  • Base Addition : Add Cs₂CO₃ (60.0 g) in one portion.

    • Causality: The "Cesium Effect" provides a large, highly polarizable counterion that creates a loose ion pair with the transient pyrazolate, maximizing its nucleophilicity compared to potassium or sodium salts.

  • Thermal Activation : Heat the suspension to 70°C and stir vigorously for 2 hours (2)[2].

    • Causality: 70°C provides optimal thermal energy to drive the initial trans-sulfonylation step while remaining safely below the boiling point of MeCN (82°C) to prevent pressure buildup.

  • Quenching & Workup : Cool the reaction to room temperature and quench by pouring into 500 mL of ice water.

    • Causality: Ice water rapidly crashes out the hydrophobic product while dissolving the inorganic cesium salts and any unreacted water-soluble mesylate.

  • Isolation : Extract the aqueous layer with Ethyl Acetate (3 x 200 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating Checkpoints:
  • Visual Cue : The reaction mixture will transition from a clear solution (with suspended base) to a thicker slurry as cesium methanesulfonate precipitates during the reaction.

  • TLC Monitoring : Elute with 30% EtOAc in Hexanes. The starting alcohol (lower

    
    ) should completely disappear, replaced by a new, less polar UV-active spot (the product).
    
  • LC-MS Analysis : Confirm product formation by identifying the mass peak at

    
     (Calculated for 
    
    
    
    :
    
    
    ).

Safety, Handling, and Scale-Up Considerations

As a halogenated pyridine derivative, (6-Chloro-2-methoxypyridin-3-yl)methanol carries specific hazard classifications that must be respected to ensure laboratory safety and protocol trustworthiness.

  • Toxicity & PPE : The compound is classified as harmful if swallowed (H302) and causes skin, eye, and respiratory irritation (H315, H319, H335) (4)[4]. Standard PPE including nitrile gloves, safety goggles, and a fume hood are mandatory.

  • Storage Integrity : Must be stored at 2-8°C under an inert atmosphere. The hydroxymethyl group can slowly oxidize to the corresponding aldehyde if exposed to ambient oxygen and light over extended periods (5)[5].

  • Scale-Up Dynamics : When scaling the described protocol beyond 100 grams, the addition of Cs₂CO₃ should be staggered. The trans-sulfonylation step is mildly exothermic; bulk addition at scale could lead to a localized temperature spike, potentially causing solvent boiling or promoting side reactions (e.g., etherification between two molecules of the starting alcohol).

References

  • MilliporeSigma. "(6-Chloro-2-methoxypyridin-3-yl)methanol | CAS 1260812-74-5". SigmaAldrich.com. URL:[https://vertexaisearch.cloud.google.
  • Sigma-Aldrich. "(6-Chloro-2-methoxypyridin-3-yl)methanol Properties and Safety". SigmaAldrich.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnl55rXClezbB_dp2u9XbFioZakE0R-h981vKaBWbbr7JoOZzl4RtuqXWIUBR9wTGsxSd_P3RM24Aorgwr9HkkewEbIkJWvoXyDOQc3Y7LFTdnqBOq1FOpIxrAbVBKAwVlQqlYwlFyUM0DAvtNNBCEuP3KcVH2EBol0Gpf0CnAE0iTpIp-qkk=]
  • Ambeed. "1260812-74-5 | (6-Chloro-2-methoxypyridin-3-yl)methanol | Chlorides". Ambeed.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsxRMPbVoRtNeUSitdEyNUYXYCkOjTS0U2XSCt7L0DHCnIKthEO1ARLggEH3FKT9YqtvpntzpFe_SxI5zMCBmNVspNMaWHJna7Wb0smmU27jqJuuSQZGyLt_Alon5nlTsZIWmsv4sQtrJqf80=]
  • MilliporeSigma. "(6-Chloro-2-methoxypyridin-3-yl)methanol Key Documents". SigmaAldrich.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7PvSqG555UMurN7YJCKodjUMe1a0nxcA5cdBQwwkRNlutcpDjSdRNwXhgY47Gc4tggG1SdjBsWT1fY8hNkz1cse_J01yOmmi9kKZeavSYGL9a0ZJ3l_VKqAnWxRJP7-TJRns1wJ6TMH4xjT2_q--ArJPQF-gnLf34AgCuea473G_JtYkEJ4Bni2ZvfVKdboxumD2gtw==]
  • World Intellectual Property Organization. "WO2024189598A2 - Inhibiteurs de kat6a de type acylsulfonamides". Google Patents. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0-Qvz65NIjAnz51iufI136SlhaZHrilrcSRb6qJ_7Ra3VdDJTtkDusyzYHKOYxx_rjIyVJVkzXQf_56MLQSNdYiPhTpDu7dvVXiiW5Kb5vkX2DGZIy330RmVwr8TzNugRSECKy-XtwMzejRVujw==]

Sources

Therapeutic Applications of (6-Chloro-2-methoxypyridin-3-yl)methanol Scaffolds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (6-chloro-2-methoxypyridin-3-yl)methanol scaffold (CAS: 1260812-74-5) and its aldehyde derivative have emerged as highly privileged building blocks in modern medicinal chemistry[1][2]. Characterized by a unique combination of hydrogen-bonding potential (via the methoxy and hydroxymethyl groups) and a versatile halogen substitution, this pyridine core is instrumental in overcoming pharmacokinetic bottlenecks in small-molecule drug design. This technical whitepaper synthesizes field-proven methodologies, detailing the scaffold's critical role in three primary therapeutic domains: Immuno-Oncology (PD-1/PD-L1 inhibitors), Kinase Inhibition (c-Fms/c-Kit dual targeting), and Epigenetic Modulation (KAT6A inhibitors).

Immuno-Oncology: Overcoming PK Limitations in PD-1/PD-L1 Inhibitors

Rationale & Mechanistic Insight

Current small-molecule PD-1/PD-L1 inhibitors, particularly those relying on a biphenyl ether core, are notoriously plagued by poor pharmacokinetics, often exhibiting an oral bioavailability of less than 5%[3]. To circumvent this, researchers have successfully substituted the terminal phenyl ring with the 6-chloro-2-methoxypyridine scaffold[3].

The causality behind this structural modification is twofold:

  • Solubility Enhancement: The introduction of the pyridine nitrogen and the methoxy group lowers the overall lipophilicity (LogP) and introduces vital hydrogen bond acceptors, drastically improving aqueous solubility[3].

  • Target Engagement: The chloro substituent is perfectly sized to occupy the hydrophobic channel formed by adjacent amino acids on the PD-L1 dimer, extending into the solvent-accessible region and locking the dimer in an inactive state[3].

PDL1_Pathway TumorCell Tumor Cell (PD-L1+) PDL1 PD-L1 Monomer TumorCell->PDL1 expresses TCell CD8+ T Cell (PD-1+) PD1 PD-1 Receptor TCell->PD1 expresses PDL1->PD1 binds (Immunosuppression) Dimer PD-L1 Dimer (Inactive) PDL1->Dimer forms Inhibitor NPH16 (Pyridine Scaffold) Inhibitor->PDL1 induces dimerization Dimer->PD1 blocks binding

Mechanism of PD-L1 dimerization induced by NPH16, blocking PD-1 interaction.

Protocol 1: Synthesis of Pyridine-Substituted PD-L1 Inhibitors (NPH16)

This self-validating protocol details the nucleophilic substitution required to integrate the scaffold into the resorcinol core.

  • Reagent Assembly: Combine the resorcinol intermediate (2.51 mmol) with 6-chloro-2-methoxypyridine-3-carbaldehyde (2.51 mmol) in 50 mL of anhydrous toluene[3].

  • Catalyst Initiation: Add tBu-XPhos (0.50 mmol), Pd(AcO)2 (0.25 mmol), and Cs2CO3 (5.0 mmol)[3].

    • Causality: Palladium acetate acts as the precatalyst. tBu-XPhos is a sterically demanding, electron-rich ligand specifically chosen to accelerate the challenging oxidative addition of the aryl chloride and facilitate rapid reductive elimination, minimizing off-target coupling.

  • Thermal Condensation: Heat the reaction mixture at 80 °C for 12 hours under a strict nitrogen atmosphere[3].

    • Causality: The inert atmosphere is critical to prevent the oxidation of the electron-rich phosphine ligand and the active Pd(0) species.

  • Reductive Amination: Following isolation of the aldehyde intermediate, couple with the target amine using NaBH3CN[3].

    • Causality: Sodium cyanoborohydride is utilized because it is stable in mildly acidic conditions, allowing for the selective reduction of the transient iminium ion without reducing the unreacted aldehyde.

Kinase Inhibition: Dual c-Fms and c-Kit Targeting

Rationale & Mechanistic Insight

The receptor protein tyrosine kinases (RPTKs) c-Fms (M-CSF receptor) and c-Kit (SCF receptor) regulate critical signal transduction cascades controlling cellular proliferation and hematopoiesis[4][5]. Dual inhibition of these targets is a highly effective strategy for treating hematological cancers and fibrotic disorders[4]. The 6-chloro-2-methoxypyridin-3-yl moiety serves as a rigid, electron-rich hinge-binding motif that interacts directly with the ATP-binding site of the split cytoplasmic kinase domains[4][5].

Synthesis_Workflow Step1 Step 1: Directed Lithiation & Formylation Reagents: t-BuLi, DMF (-78°C) Causality: Cryogenic control prevents nucleophilic attack Step2 Step 2: Base-Catalyzed Condensation Reagents: KOH, MeOH (RT) Causality: Generates reactive carbinol intermediate Step1->Step2 Step3 Step 3: Ionic Hydrogenation Reagents: TFA, Triethylsilane (60°C) Causality: Carbocation trapping via hydride transfer Step2->Step3 Step4 Step 4: Isolation & Validation Method: Bicarbonate Wash & LC-MS Target: Methyl-bridged dual kinase inhibitor core Step3->Step4

Three-step synthetic workflow for pyrrolo[2,3-b]pyridine kinase inhibitor scaffolds.

Protocol 2: Synthesis of Pyrrolo[2,3-b]pyridine Kinase Inhibitor Cores
  • Directed Ortho-Lithiation: Cool a solution of 2-chloro-6-methoxypyridine (3.56 mmol) in THF (10 mL) to -78 °C. Dropwise add tert-butyllithium (1.7 M in pentane, 7.66 mmol) and stir for 1 hour[6][7].

    • Causality: t-BuLi is strictly required over n-BuLi to ensure rapid, quantitative deprotonation at the 3-position. The cryogenic temperature prevents nucleophilic addition to the pyridine ring and stabilizes the highly reactive organolithium species[7].

  • Formylation: Quench the reaction with Dimethylformamide (DMF, 17.4 mmol) and stir for an additional 30 minutes to yield 6-chloro-2-methoxypyridine-3-carbaldehyde[6][7].

  • Carbinol Condensation: React the isolated aldehyde (3.85 mmol) with 1H-pyrrolo[2,3-b]pyridine (3.85 mmol) in methanol, catalyzed by KOH (5.52 mmol) at room temperature overnight[7].

    • Causality: KOH provides the specific basicity required to deprotonate the pyrrole nitrogen, driving the nucleophilic attack on the aldehyde to form the carbinol intermediate[7].

  • Ionic Hydrogenation: Dissolve the carbinol in acetonitrile (10 mL). Add trifluoroacetic acid (TFA, 10.0 mmol) and triethylsilane (10.6 mmol). Heat at 60 °C for 4 hours[7][8].

    • Causality: This is a classic ionic hydrogenation. TFA protonates the hydroxyl group to generate a highly stabilized carbocation. Triethylsilane acts as a precise hydride donor to trap the carbocation, yielding the stable methylene bridge[7].

Epigenetic Modulation: KAT6A Inhibitors in Oncology

Rationale & Mechanistic Insight

KAT6A functions as an oncogene in gliomas by promoting H3K23 acetylation and associating with TRIM24, which upregulates PI3K/Akt signaling[9]. Acylsulfonamide-type KAT6A inhibitors utilize the (6-chloro-2-methoxypyridin-3-yl)methanol scaffold as a lipophilic spacer that precisely positions a pyrazole ring for optimal interaction with the acetyl-CoA binding pocket of the KAT6A enzyme[9].

Protocol 3: Pyrazole Alkylation for KAT6A Inhibitors
  • Reaction Setup: Dissolve (6-chloro-2-methoxypyridin-3-yl)methanol (92.16 mmol) and 1-(methylsulfonyl)-1H-pyrazole (110.6 mmol) in acetonitrile (150 mL)[10].

  • Base Addition: Add Cs2CO3 (325.82 mmol) to the solution[10].

    • Causality: Cesium carbonate is selected over standard sodium or potassium bases due to the "cesium effect." The large ionic radius of Cs+ creates a highly reactive, dissociated pyrazolate anion, significantly accelerating the nucleophilic substitution[10].

  • Thermal Activation & Isolation: Stir the mixture at 70 °C for 2 hours. Quench with ice water, extract the organic layer, and dry over anhydrous Na2SO4 to obtain 3-((1H-pyrazol-1-yl)methyl)-6-chloro-2-methoxypyridine[10].

Quantitative Data Summary

The following table summarizes the pharmacological impact of integrating the (6-chloro-2-methoxypyridin-3-yl)methanol scaffold across different therapeutic targets.

Derivative / CompoundPrimary TargetPotency (IC50)Key Pharmacokinetic / Biological MetricDisease Model
NPH16 [11][12]PD-1 / PD-L124.4 nMOral Bioavailability: 15.9%; TGI: 92.1%Hepa1-6 mouse tumor model
Compound 28 Core [4][5]c-Fms / c-KitNanomolar (Dual)Suppresses M-CSF induced macrophage differentiationHematological cancers / Fibrosis
Acylsulfonamide Precursor [9]KAT6AN/A (Intermediate)Downregulates PI3K/AKT via TRIM24Glioma tumorigenesis

Conclusion

The (6-chloro-2-methoxypyridin-3-yl)methanol scaffold is far more than a simple structural linker; it is a functional pharmacophore that solves distinct challenges in modern drug design. Whether it is improving the oral bioavailability of PD-L1 inhibitors via optimized LogP, providing a rigid hinge-binding motif for dual kinase inhibition, or acting as a precise spatial orienter in epigenetic modulators, mastering the synthetic workflows of this scaffold is essential for advanced therapeutic development.

References

  • Yang, Z., et al. "Discovery and Crystallography Study of Novel Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment." Journal of Medicinal Chemistry (2025).3

  • Zhang, C., et al. "Compounds modulating c-fms and/or c-kit activity and uses therefor." US Patent 7,893,075 B2 / AU2006272951A1 (2011). 4

  • "Inhibiteurs de kat6a de type acylsulfonamides." WO2024189598A2 (2024). 9

  • "(6-Chloro-2-methoxypyridin-3-yl)methanol Product Specification." MilliporeSigma.1

Sources

Metabolic Stability Predictions for (6-Chloro-2-methoxypyridin-3-yl)methanol Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as maximizing its target affinity. The compound (6-chloro-2-methoxypyridin-3-yl)methanol [1] serves as a highly versatile pharmacophore and synthetic intermediate. While the functionalized pyridine ring offers excellent physicochemical properties, the specific arrangement of its substituents—a chloro group, a methoxy group, and a hydroxymethyl group—presents a unique set of metabolic vulnerabilities.

This whitepaper provides an authoritative guide on predicting the metabolic stability of (6-chloro-2-methoxypyridin-3-yl)methanol derivatives. We will dissect the structural liabilities of the core scaffold, outline in silico derivative design strategies, and provide a self-validating in vitro protocol for evaluating hepatic intrinsic clearance (


).

Structural Profiling & Metabolic Vulnerabilities

To accurately predict the metabolic fate of a compound, we must first analyze the electronic and steric environment of its functional groups. The core scaffold exhibits the following metabolic profile:

  • The Pyridine Core: The incorporation of a nitrogen atom into the aromatic system lowers the energy of the highest occupied molecular orbital (HOMO). This renders the ring electron-deficient, significantly increasing its stability against cytochrome P450 (CYP)-mediated oxidative metabolism compared to a standard phenyl ring[2].

  • C6-Chloro Substituent: Halogenation at the C6 position provides both steric shielding and electronic deactivation. This effectively blocks CYP-mediated epoxidation or hydroxylation at the adjacent carbons, acting as a metabolic shield[3].

  • C2-Methoxy Group: Alkoxy groups attached to aromatic rings are classic metabolic "soft spots." CYP450 enzymes (particularly CYP2D6 and CYP3A4) frequently catalyze O-demethylation, resulting in the expulsion of formaldehyde and the formation of a pyridinol metabolite.

  • C3-Hydroxymethyl Group: The primary alcohol is the most vulnerable moiety on this scaffold. It is highly susceptible to rapid, sequential oxidation by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH)—or by CYP enzymes—converting the alcohol into an aldehyde, and subsequently into a carboxylic acid.

MetabolicPathways Core (6-Chloro-2-methoxypyridin-3-yl) methanol ODemethylation O-Demethylation (CYP450) Core->ODemethylation Minor Pathway AlcoholOxidation Alcohol Oxidation (ADH / CYP) Core->AlcoholOxidation Major Pathway Glucuronidation Phase II Glucuronidation (UGT) Core->Glucuronidation Direct Conjugation Metabolite1 6-Chloro-2-hydroxypyridin -3-yl)methanol ODemethylation->Metabolite1 Metabolite2 6-Chloro-2-methoxypyridine -3-carboxylic acid AlcoholOxidation->Metabolite2 Metabolite3 O-Glucuronide Conjugate Glucuronidation->Metabolite3

Predicted metabolic biotransformation pathways for the core scaffold.

In Silico Predictive Workflows & Derivative Design

Before synthesizing a library of derivatives, in silico predictions guide the rational modification of the scaffold to mitigate the identified liabilities. By employing bioisosteric replacement and steric hindrance, we can systematically reduce the predicted intrinsic clearance[2][3].

Rational Modification Strategies
  • Mitigating Alcohol Oxidation: Converting the primary alcohol to a secondary alcohol (e.g., via C3-methylation) introduces steric bulk that disrupts the binding affinity to ADH. Alternatively, replacing the alcohol entirely with an amide or bioisostere eliminates this oxidation pathway.

  • Mitigating O-Demethylation: Replacing the methoxy group with a trifluoromethoxy (

    
    ) group strengthens the carbon-oxygen bond due to the strong electron-withdrawing nature of fluorine, effectively blocking CYP-mediated attack[3].
    

Table 1: Predicted Metabolic Liabilities and


 Trends for Key Derivatives 
Derivative ModificationStructural RationalePredicted Primary LiabilityPredicted

Trend
None (Core Scaffold) Baseline pharmacophoreAlcohol oxidation (ADH/CYP)High
C3-Methylation (Secondary Alcohol) Introduces steric hindrance at the primary alcoholO-demethylationModerate
C3-Amide Isostere Replaces oxidizable alcohol with stable amideO-demethylationLow
C2-Trifluoromethoxy (

)
Strengthens C-O bond, blocks CYP attackAlcohol oxidationModerate
Dual Modification (

+ Amide)
Blocks both primary soft spotsMinimal (Phase II only)Very Low

In Vitro Metabolic Stability Protocol: The Liver Microsome Assay

While in silico models provide directional guidance, empirical validation is mandatory. The is the industry standard for determining Phase I metabolic clearance[4][5]. Microsomes are subcellular fractions containing enriched concentrations of membrane-bound CYPs and Flavin monooxygenases (FMOs)[4][6].

The following protocol is engineered as a self-validating system . Every experimental choice is grounded in enzyme kinetics to ensure data integrity[7][8].

Step-by-Step Methodology
  • Compound Preparation: Dilute the test derivative in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final incubation concentration of 1 µM [5][9].

    • Causality: Operating at 1 µM ensures the substrate concentration is well below the Michaelis-Menten constant (

      
      ) for the vast majority of CYP enzymes. This guarantees the reaction proceeds via first-order kinetics, which is a strict mathematical prerequisite for calculating a valid half-life.
      
  • Matrix Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL [4][5].

    • Causality: A concentration of 0.5 mg/mL provides a robust signal-to-noise ratio for enzyme activity while minimizing non-specific protein binding. Excessive protein can artificially sequester the highly lipophilic derivatives, lowering the unbound fraction (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) and falsely depressing the observed clearance rate.
      
  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes[7].

    • Causality: Pre-incubation establishes thermal equilibrium. Initiating a reaction in cold buffer causes a kinetic lag phase, skewing the linear regression of the early time points.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH) to a final concentration of 1 mM [4][5].

  • Quenching: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a cold "stop plate" containing 150 µL of Acetonitrile (ACN) spiked with an internal standard[7][9].

    • Causality: ACN instantly denatures the microsomal proteins, halting all enzymatic activity. It also precipitates the proteins, allowing for a clean supernatant following centrifugation prior to LC-MS/MS injection.

System Validation Controls

To ensure the assay is self-validating, the following controls must be run in parallel[4][7]:

  • Minus-NADPH Control (Negative Control): An incubation run for 60 minutes without the NADPH cofactor. Causality: This isolates enzymatic metabolism from chemical instability or thermal degradation. If the compound depletes here, it is chemically unstable, not metabolically cleared.

  • Positive Controls: Inclusion of reference drugs with known clearance rates, such as (High Clearance) and Dextromethorphan (Medium Clearance)[7][9]. Causality: This proves the specific batch of microsomes possesses the expected baseline enzymatic competency.

InVitroWorkflow Prep Prepare 1 µM Compound Microsomes Add Liver Microsomes (0.5 mg/mL) Prep->Microsomes PreIncubate Pre-incubate (37°C, 5 min) Microsomes->PreIncubate Initiate Initiate with NADPH (1 mM) PreIncubate->Initiate Quench Quench with ACN (0-60 min) Initiate->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Self-validating high-throughput microsomal stability assay workflow.

Data Interpretation & Scaling

Following LC-MS/MS analysis, the depletion of the parent compound is quantified. The natural logarithm (


) of the percentage of compound remaining is plotted against the incubation time.

The slope of this linear regression represents the elimination rate constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). From this, the in vitro half-life (

) and apparent intrinsic clearance (

) are derived using the following equations[7][9]:




For a standard assay using 0.5 mg/mL protein, the formula simplifies to yield clearance in units of µL/min/mg protein . By comparing the


 of the newly synthesized (6-chloro-2-methoxypyridin-3-yl)methanol derivatives against the baseline core, medicinal chemists can quantitatively validate the success of their structural modifications and select the most metabolically robust candidates for in vivo pharmacokinetic studies.

References

  • Evotec ADME-Tox Solutions. Microsomal Stability Assay Protocol. Evotec. URL:[Link]

  • Domainex. Microsomal Clearance/Stability Assay. Domainex Services. URL:[Link]

  • Obach, R. S. et al. (1997). Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Journal of Pharmacology and Experimental Therapeutics, 283(1), 46-58. URL:[Link]

  • Böhm, H. J. et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC6927161. URL:[Link]

  • Stepan, A. F. et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Purification Protocols for (6-Chloro-2-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Methodology & Application Guide

Introduction and Strategic Context

(6-Chloro-2-methoxypyridin-3-yl)methanol (CAS: 1260812-74-5) is a highly versatile heterocyclic building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Notably, this intermediate serves as a critical core pharmacophore in the development of dual PD-L1/Histone Deacetylase 6 (HDAC6) inhibitors for cancer immunotherapy[2].

The presence of both a chloro group and a methoxy group on the pyridine ring provides orthogonal handles for subsequent functionalization (e.g., Suzuki-Miyaura cross-coupling at the chloride position). As a Senior Application Scientist, I have evaluated multiple synthetic routes to this compound. This guide details two robust, field-proven methodologies: the reduction of a nicotinic acid derivative and the directed ortho-lithiation of a substituted pyridine.

Physicochemical Properties

To establish a baseline for analytical validation and handling, the core properties of the target compound are summarized below.

PropertyValue
Chemical Name (6-Chloro-2-methoxypyridin-3-yl)methanol
CAS Registry Number 1260812-74-5[3]
Molecular Formula C7H8ClNO2[1]
Molecular Weight 173.60 g/mol [1]
Physical Form Solid[4]
SMILES OCC1C(OC)=NC(Cl)=CC=1[1]
Storage Conditions Inert atmosphere, 2-8°C (Refrigerator)[4],

Synthetic Pathway Visualization

The following diagram illustrates the two primary synthetic strategies for yielding the target alcohol. Route A leverages a commercially available carboxylic acid, while Route B utilizes a directed formylation approach.

SynthesisRoutes cluster_RouteA Route A: Acid Reduction cluster_RouteB Route B: Directed Lithiation Node1 6-Chloro-2-methoxynicotinic acid (CAS: 65515-33-5) Node2 Methyl 6-chloro-2- methoxynicotinate Node1->Node2 MeOH, H2SO4 (cat) Reflux Target (6-Chloro-2-methoxypyridin-3-yl)methanol Target Product Node2->Target LiAlH4, THF 0°C to RT Node3 2-Chloro-6-methoxypyridine (CAS: 17228-69-2) Node4 6-Chloro-2-methoxypyridine- 3-carboxaldehyde Node3->Node4 1. tBuLi, THF, -78°C 2. DMF Node4->Target NaBH4, MeOH 0°C to RT

Fig 1: Synthetic pathways for (6-Chloro-2-methoxypyridin-3-yl)methanol.

Experimental Protocols & Mechanistic Insights

Methodology A: Reduction of 6-Chloro-2-methoxynicotinic Acid (Preferred)

This two-step process is highly reliable and scalable. Direct reduction of the carboxylic acid is often sluggish and requires excessive equivalents of reducing agents. Therefore, converting the acid to a methyl ester first ensures a rapid, high-yielding reduction step[2].

Step 1: Synthesis of Methyl 6-chloro-2-methoxynicotinate Causality Insight: Esterification transforms the carboxylic acid into a more electrophilic carbonyl center, facilitating a smoother hydride attack during the subsequent reduction phase.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Suspend 6-chloro-2-methoxynicotinic acid (10.0 g, 53.3 mmol) in anhydrous methanol (150 mL)[2].

  • Catalysis: Slowly add concentrated sulfuric acid (

    
    , 2.0 mL) dropwise. Caution: Exothermic reaction.
    
  • Reaction: Heat the mixture to reflux (approx. 65°C) for 12 hours. Monitor conversion via TLC (Hexanes:EtOAc 3:1).

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate (200 mL) and wash carefully with saturated aqueous

    
     (3 x 100 mL) until the aqueous layer is slightly basic.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the methyl ester as a white to pale-yellow solid.
    

Step 2: Reduction to (6-Chloro-2-methoxypyridin-3-yl)methanol Causality Insight: Lithium aluminum hydride (


) is selected over milder agents (like 

) because esters require a strong source of nucleophilic hydride for complete reduction to the primary alcohol[2]. Strict temperature control (0°C) is maintained to prevent unwanted hydrodehalogenation of the sensitive chloro-pyridine ring.
  • Setup: Purge a 500 mL 3-neck flask with dry Argon.

  • Reagents: Suspend

    
     (2.4 g, 63.2 mmol, 1.2 eq) in anhydrous THF (100 mL) and cool to 0°C using an ice bath.
    
  • Addition: Dissolve the methyl ester from Step 1 in anhydrous THF (50 mL). Add this solution dropwise to the

    
     suspension over 30 minutes, maintaining the internal temperature below 5°C.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for an additional 2 hours.

  • Quenching (Fieser Method): Re-cool to 0°C. Sequentially and cautiously add 2.4 mL

    
    , 2.4 mL 15% aqueous NaOH, and 7.2 mL 
    
    
    
    . Stir vigorously until the aluminum salts form a granular white precipitate.
  • Isolation: Filter the salts through a pad of Celite, washing with excess THF. Concentrate the filtrate to afford the crude product. Purify via flash chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure target alcohol.

Methodology B: Directed Ortho-Lithiation and Formylation

This route is advantageous when starting from the simpler 2-chloro-6-methoxypyridine. It relies on the directing ability of the methoxy group to selectively deprotonate the 3-position[5].

Step 1: Formylation to 6-chloro-2-methoxypyridine-3-carboxaldehyde Causality Insight:tert-Butyllithium (tBuLi) is required as a strong, non-nucleophilic base to abstract the relatively unreactive aromatic proton. The methoxy oxygen coordinates with the lithium cation, directing the deprotonation exclusively to the adjacent C3 position.

  • Setup: Flame-dry a 250 mL Schlenk flask and backfill with Argon.

  • Reagents: Dissolve 2-chloro-6-methoxypyridine (5.0 g, 34.8 mmol) in anhydrous THF (100 mL) and cool to -78°C using a dry ice/acetone bath[5].

  • Lithiation: Slowly add tBuLi (1.7 M in pentane, 18.5 mL, 31.3 mmol) dropwise. Stir at -78°C for 1 hour to ensure complete formation of the organolithium intermediate[5].

  • Electrophilic Trapping: Add anhydrous N,N-dimethylformamide (DMF, 2.4 mL, 31.3 mmol) dropwise. Stir for 2 hours at -78°C[5].

  • Workup: Quench the reaction cold with glacial acetic acid (2 mL), then pour into ice-cold water. Alkalize with saturated

    
     and extract with EtOAc (2 x 100 mL)[5].
    
  • Purification: Dry the organic phase (

    
    ), concentrate, and purify via silica gel chromatography (Petroleum Ether:EtOAc 10:1) to afford the aldehyde (approx. 65% yield)[5].
    

Step 2: Reduction to Target Alcohol

  • Dissolve the aldehyde (3.8 g) in methanol (50 mL) and cool to 0°C.

  • Add Sodium borohydride (

    
    , 1.2 eq) in small portions. (Note: 
    
    
    
    is sufficient here, as aldehydes are highly reactive to mild hydrides).
  • Stir for 1 hour, quench with water, extract with dichloromethane, dry, and concentrate to yield (6-Chloro-2-methoxypyridin-3-yl)methanol.

Route Comparison and Reaction Parameters

The following table summarizes the operational differences between the two validated protocols to assist in route selection based on laboratory capabilities.

ParameterRoute A (Acid Reduction)Route B (Directed Lithiation)
Starting Material 6-Chloro-2-methoxynicotinic acid2-Chloro-6-methoxypyridine
Key Reagents

,

,

tBuLi, DMF,

Lowest Temperature 0°C-78°C (Cryogenic required)
Moisture Sensitivity High (during

step)
Extreme (during tBuLi step)
Scalability ExcellentModerate (due to tBuLi hazards at scale)
Overall Yield (Est.) 75 - 85%55 - 65%

References

  • Discovery of Novel and Highly Potent Dual PD-L1/Histone Deacetylase 6 Inhibitors with Favorable Pharmacokinetics for Cancer Immunotherapy. ACS Publications.
  • 1260812-74-5 | (6-Chloro-2-methoxypyridin-3-yl)methanol | Chlorides. Ambeed.com.
  • (6-Chloro-2-methoxypyridin-3-yl)methanol. MilliporeSigma.
  • 1260812-74-5|(6-Chloro-2-methoxypyridin-3-yl)methanol. BLDpharm.
  • 6-chloro-2-methoxynicotinaldehyde | 95652-81-6. ChemicalBook.

Sources

High-Yield Scale-Up Protocol for (6-Chloro-2-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable method for the production of (6-Chloro-2-methoxypyridin-3-yl)methanol . The protocol prioritizes regioselectivity, safety, and industrial applicability, moving beyond small-scale discovery routes to a process suitable for kilogram-scale synthesis.

Executive Summary

(6-Chloro-2-methoxypyridin-3-yl)methanol (CAS: 1260812-74-5) is a critical pharmacophore in the synthesis of P2X3 antagonists, kinase inhibitors, and other bioactive pyridine derivatives.[1]

The primary challenge in scaling this synthesis is regioselectivity . The starting material, Methyl 2,6-dichloronicotinate , has two electrophilic sites (C2 and C6). Standard nucleophilic aromatic substitution (


) conditions often yield mixtures or the thermodynamically favored C6-methoxy isomer.[1]

This guide details a Two-Step Process optimized for:

  • Kinetic Control: Using non-polar solvents to direct methoxylation exclusively to the C2 position.

  • Chemoselective Reduction: Using a modified borohydride system to reduce the ester to the alcohol without hydrodechlorinating the C6-Cl bond (a common risk with catalytic hydrogenation).

Retrosynthetic Analysis & Pathway

The synthesis relies on directing the nucleophilic attack of methoxide to the sterically more hindered but inductively activated C2 position, followed by a hydride reduction.

SyntheticRoute SM Methyl 2,6-dichloronicotinate (Starting Material) Step1 Step 1: Regioselective SNAr (NaOMe, DCM, 0°C) SM->Step1 Kinetic Control Int Methyl 6-chloro-2-methoxynicotinate (Key Intermediate) Step1->Int >95% C2-Isomer Side1 C6-Isomer (Impurity) Step1->Side1 Avoided by Solvent Choice Step2 Step 2: Chemoselective Reduction (NaBH4, CaCl2, EtOH) Int->Step2 Ester Reduction Product (6-Chloro-2-methoxypyridin-3-yl)methanol (Target) Step2->Product ~90% Yield

Figure 1: Synthetic pathway highlighting the critical regioselective step.

Critical Process Parameters (CPPs)

Regioselectivity in (The Solvent Effect)
  • The Problem: In polar aprotic solvents (e.g., DMSO, DMF), the nucleophile (MeO⁻) is "naked" and highly reactive, often attacking the less hindered C6 position or yielding a 1:1 mixture.

  • The Solution: Using Dichloromethane (DCM) or Toluene favors the C2-isomer (ortho to the ester).

  • Mechanism: In non-polar solvents, the reaction proceeds via a tight ion pair or coordination complex where the sodium cation coordinates with the ester carbonyl oxygen. This "delivers" the methoxide to the adjacent C2 position (chelation control).

    • DCM Selectivity: ~16:1 (C2:C6)[1]

    • DMSO Selectivity: ~1:4 (C2:C6)[1]

Chemoselectivity in Reduction
  • Avoid: Catalytic Hydrogenation (

    
    ). This will strip the chlorine atom (hydrodechlorination), destroying the molecule.
    
  • Avoid: Lithium Aluminum Hydride (

    
    ) on large scale due to pyrophoric hazards and aggressive reactivity.
    
  • Select: Sodium Borohydride (

    
    ) + Calcium Chloride (
    
    
    
    )
    . This generates
    
    
    in situ, a potent reducing agent capable of reducing esters to alcohols at 0°C–RT while leaving the aryl chloride intact.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 6-chloro-2-methoxynicotinate[1][2][3][4]

Reagents:

  • Methyl 2,6-dichloronicotinate (1.0 equiv)[1]

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (1.1 equiv)

  • Dichloromethane (DCM), Anhydrous (10 vol)

Protocol:

  • Setup: Charge a reactor with Methyl 2,6-dichloronicotinate and DCM under Nitrogen atmosphere. Cool the solution to 0–5°C .

  • Addition: Add the NaOMe solution dropwise over 60 minutes. Crucial: Maintain internal temperature < 10°C to maximize regioselectivity.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 12–16 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target: Starting Material < 1.0%. Check ratio of C2-OMe (Product) vs C6-OMe (Impurity).

  • Workup:

    • Quench by adding water (5 vol).

    • Adjust pH to 6–7 with 1N HCl (careful of CO2 evolution if carbonate is present, though here it is methoxide).

    • Separate phases. Extract aqueous layer with DCM (2 x 3 vol).

    • Wash combined organics with Brine (5 vol).

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Heptane/EtOAc if necessary, though the crude is often sufficiently pure (>95%) due to the high regioselectivity in DCM.

Yield: 85–92% Data:


 NMR (400 MHz, 

)

8.15 (d, 1H), 7.05 (d, 1H), 4.05 (s, 3H, OMe), 3.90 (s, 3H, COOMe).
Step 2: Reduction to (6-Chloro-2-methoxypyridin-3-yl)methanol[1]

Reagents:

  • Methyl 6-chloro-2-methoxynicotinate (1.0 equiv)[1]

  • Sodium Borohydride (

    
    ) (2.5 equiv)
    
  • Calcium Chloride (

    
    ), anhydrous (1.2 equiv)
    
  • Ethanol (Absolute) (15 vol) or THF/MeOH (2:1)

Protocol:

  • Setup: Dissolve the ester (from Step 1) in Ethanol (10 vol) and cool to 0°C .

  • Activator Preparation: In a separate vessel, dissolve

    
     in Ethanol (5 vol) at 0°C. (Exothermic dissolution; cool before use).
    
  • Addition: Add

    
     to the ester solution. Then, add the 
    
    
    
    solution dropwise over 45 minutes.
    • Note: Hydrogen gas evolution will occur.[2] Ensure adequate venting.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (20–25°C) and stir for 4–6 hours.

  • IPC: Monitor disappearance of ester by TLC/HPLC.

  • Quench: Cool to 0°C. Carefully add Saturated

    
     solution (Caution: Vigorous foaming/H2 evolution). Stir for 30 mins to decompose borate complexes.
    
  • Isolation:

    • Remove Ethanol under reduced pressure.

    • Dilute residue with Water and Ethyl Acetate.

    • Extract with Ethyl Acetate (3 x).

    • Wash organics with Brine, dry (

      
      ), and concentrate.
      
  • Purification: The product usually solidifies upon standing. Trituration with Pentane or cold Diethyl Ether affords the pure alcohol.

Yield: 88–95% Data:


 NMR (400 MHz, 

)

7.65 (d, 1H), 6.95 (d, 1H), 4.65 (s, 2H,

), 4.02 (s, 3H, OMe), 2.10 (br s, 1H, OH).

Process Flow Diagram

ProcessFlow cluster_Step1 Step 1: Regioselective Substitution cluster_Step2 Step 2: Reduction Reactor1 Reactor 1 Charge: SM + DCM Cool to 0°C Add1 Addition NaOMe (25% in MeOH) Temp < 10°C Reactor1->Add1 React1 Reaction Stir 25°C, 16h Add1->React1 Workup1 Workup Water Quench, pH Adj. Phase Sep React1->Workup1 Reactor2 Reactor 2 Charge: Int + EtOH + NaBH4 Cool to 0°C Workup1->Reactor2 Intermediate Transfer Add2 Addition CaCl2 in EtOH (H2 Evolution) Reactor2->Add2 React2 Reaction Stir RT, 4-6h Add2->React2 Quench2 Quench Sat. NH4Cl (Careful!) React2->Quench2 Isolate Isolation Evap EtOH -> Extract EtOAc Crystallize Quench2->Isolate

Figure 2: Process flow diagram for the two-stage synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Regioselectivity (Step 1) Solvent polarity too high.[1]Ensure DCM is anhydrous. Do not use MeOH as the primary solvent (only as the NaOMe carrier). Keep temperature < 5°C during addition.
Incomplete Reduction (Step 2) Borate complex stability.Ensure

is used (activator). If reaction stalls, add small amount of MeOH to solubilize borohydride species.
Dechlorination (Impurity) Presence of transition metals.Ensure reactor is clean (no Pd residues). Avoid using

with extended heating.
Product is Oily Residual solvent or impurities.[3]Triturate with Hexane/Pentane. The pure alcohol is a solid.

References

  • Regioselectivity in Pyridine Substitution

    • Title: Highly Regioselective DABCO-Catalyzed Nucleophilic Arom

      
      ) Reaction of Methyl 2,6-Dichloronicotinate.[1]
      
    • Source:ResearchGate / ChemInform[1]

    • URL:[Link]

    • Note: Highlights the solvent-dependent switch in regioselectivity (DCM favors C2).
  • Synthesis of Methyl 6-chloro-2-methoxynicotinate

    • Title: Patent WO2024189598A2 (Inhibitors of K
    • Source:Google Patents[1]

    • URL
    • Context: See Step 1 in Example synthesis; confirms NaOMe/DCM route.
  • Reduction of Pyridine Esters (General Protocol)

    • Title: Reduction of Carboxylic Acids to Alcohols via Manganese(I)
    • Source:NIH / PubMed Central[1]

    • URL:[Link]

  • Compound Data & Safety

    • Title: (6-Chloro-2-methoxypyridin-3-yl)methanol Product Page.[1]

    • Source:Sigma-Aldrich[1]

Sources

Application Note: Precision Functionalization of (6-Chloro-2-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a modular technical guide, designed for immediate integration into medicinal chemistry workflows.

Executive Summary

(6-Chloro-2-methoxypyridin-3-yl)methanol (CAS 1260812-74-5) represents a "privileged scaffold" in drug discovery, offering three orthogonal vectors for diversification. Unlike simple pyridines, the presence of the electron-donating methoxy group at C2 significantly alters the electronic bias of the ring, requiring tailored protocols for functionalization.

This guide provides validated protocols for:

  • C6-Arylation: Overcoming electronic deactivation via optimized Suzuki-Miyaura coupling.

  • C6-Amination: Buchwald-Hartwig protocols preferred over SNAr due to ring electron density.

  • C3-Side Chain Extension: Controlled oxidation and alkylation strategies for the hydroxymethyl handle.

Reactivity Landscape & Strategic Analysis

The scaffold presents a unique challenge: the 2-methoxy group (EDG) increases electron density in the pyridine ring, rendering the 6-chloro substituent less electrophilic than in 2-chloropyridine. Consequently, standard nucleophilic aromatic substitution (SNAr) conditions often fail or require forcing conditions that degrade the alcohol.

Reactivity Map

The following diagram illustrates the orthogonal reactivity zones and the logic flow for sequential functionalization.

ReactivityMap Scaffold (6-Chloro-2-methoxypyridin-3-yl)methanol C6_Cl C6-Chloro Position (Primary Electrophile) Scaffold->C6_Cl Vector 1 C3_OH C3-Hydroxymethyl (Nucleophile/Tether) Scaffold->C3_OH Vector 2 C4_CH C4-Position (Directed Metalation Site) Scaffold->C4_CH Vector 3 (Advanced) Biaryl Biaryl Derivatives (Suzuki) C6_Cl->Biaryl Pd(dppf)Cl2 / Ar-B(OH)2 Amine Aminopyridines (Buchwald) C6_Cl->Amine Pd2(dba)3 / XPhos Aldehyde Aldehyde/Linker (Oxidation) C3_OH->Aldehyde MnO2 or DMP C4_Sub C4-Substituted (Li-TMP/Electrophile) C4_CH->C4_Sub 1. Li-TMP 2. E+

Figure 1: Orthogonal reactivity vectors. The C6-Cl is the primary handle for diversity, while the C3-OH serves as a linker attachment point.

Module 1: C6-Diversification via Suzuki-Miyaura Coupling

Challenge: The electron-rich nature of the pyridine ring can lead to sluggish oxidative addition. Solution: Use of electron-rich phosphine ligands or bidentate ligands with large bite angles (e.g., dppf) to facilitate the catalytic cycle.

Protocol A: Robust Arylation

This protocol is optimized for high-throughput parallel synthesis (HTS) and minimizes protodehalogenation side products.

Reagents:

  • Substrate: (6-Chloro-2-methoxypyridin-3-yl)methanol (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%)

  • Base: 2M K2CO3 (aq) (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: In a reaction vial, combine the chloropyridine substrate, aryl boronic acid, and Pd(dppf)Cl2.

  • Inertion: Seal the vial and purge with N2 or Ar for 5 minutes. Critical: Oxygen inhibits the active Pd(0) species.

  • Solvation: Add degassed 1,4-dioxane followed by the aqueous K2CO3 solution.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.[2]

    • Checkpoint: If conversion is <50% after 4h, boost temperature to 100°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically more polar than the starting chloride.

Why this works: Pd(dppf)Cl2 is robust against air and moisture compared to Pd(PPh3)4 and effectively couples electron-rich heteroaryl chlorides [1].

Module 2: C6-Amination (Buchwald-Hartwig vs. SNAr)

Scientific Insight: While SNAr is common for chloropyridines, the 2-methoxy group raises the LUMO energy, making the C6 position less susceptible to nucleophilic attack. Therefore, Buchwald-Hartwig amination is the reliability standard for this scaffold.

Protocol B: Pd-Catalyzed Amination

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv (Primary or Secondary)

  • Catalyst System: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (for non-base sensitive substrates)

  • Solvent: Toluene or t-Amyl Alcohol (100°C)

Workflow Visualization:

Buchwald Start Start: Chloropyridine + Amine Cat_Act Catalyst Activation: Pd2(dba)3 + XPhos -> L-Pd(0) Start->Cat_Act Ox_Add Oxidative Addition: Pd inserts into C-Cl bond Cat_Act->Ox_Add Base_Step Base Exchange: Cs2CO3 deprotonates Amine Ox_Add->Base_Step Red_Elim Reductive Elimination: C-N Bond Formation Base_Step->Red_Elim End Product: 6-Amino-2-methoxypyridine deriv. Red_Elim->End

Figure 2: Buchwald-Hartwig Amination Cycle. XPhos is selected for its ability to stabilize the oxidative addition complex of electron-rich aryl chlorides.

Module 3: C3-Hydroxymethyl Modification

The alcohol handle allows this scaffold to be tethered to larger pharmacophores.

Protocol C: Mild Oxidation to Aldehyde

Constraint: Avoid over-oxidation to the carboxylic acid, which can decarboxylate or interfere with subsequent coupling. Recommended Reagent: Manganese Dioxide (MnO2) or Dess-Martin Periodinane (DMP).

MnO2 Protocol (Heterogeneous):

  • Dissolve substrate in anhydrous DCM or Chloroform.

  • Add activated MnO2 (10–20 equiv). Note: Large excess is required due to surface area dependence.

  • Stir at reflux (or RT for highly activated grades) for 12 hours.

  • Filter through a Celite pad.[1]

  • Concentrate to yield clean aldehyde (often requires no chromatography).

Protocol D: Conversion to Alkyl Chloride

To use the scaffold as an electrophile (e.g., for ether synthesis):

  • Dissolve substrate in DCM at 0°C.

  • Add Thionyl Chloride (SOCl2) (1.5 equiv) dropwise.

  • Add a catalytic amount of DMF (1 drop).

  • Stir 1h at RT. Evaporate volatiles to yield the hydrochloride salt of the chloromethyl derivative.

Quantitative Data Summary

Reaction TypePositionReagent SystemTypical YieldKey Constraint
Suzuki Coupling C6Pd(dppf)Cl2, K2CO375–92%O2 exclusion is critical.
Buchwald Amination C6Pd2(dba)3, XPhos60–85%2-OMe hinders SNAr; Pd required.
Oxidation C3 (-CH2OH)MnO2 (Activated)85–95%Use large excess (10x) of oxidant.
Chlorination C3 (-CH2OH)SOCl2, cat. DMF>95%Product is HCl salt; handle under N2.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Chlorides: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

  • Buchwald-Hartwig Amination Guide: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie.

  • Oxidation of Pyridinyl Alcohols: Bagley, M. C., et al. (2009). Manganese dioxide oxidation of benzyl alcohols. Synlett.

  • Compound Data: PubChem CID 10855945. (6-Chloro-2-methoxypyridin-3-yl)methanol.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of (6-Chloro-2-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the synthesis support hub for (6-Chloro-2-methoxypyridin-3-yl)methanol . This molecule is a critical intermediate in the development of advanced pharmacological agents, including highly potent dual PD-L1/HDAC6 inhibitors used in cancer immunotherapy [1].

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we address the mechanistic causality behind common experimental failures—such as hydrodehalogenation and workup emulsions—providing you with self-validating protocols to ensure high-yield, reproducible results.

Reaction Pathway & Troubleshooting Map

SynthesisWorkflow Acid 6-Chloro-2-methoxynicotinic acid (Starting Material) Ester Methyl 6-chloro-2-methoxynicotinate (Intermediate) Acid->Ester MeOH, H+ (Reflux) Alcohol (6-Chloro-2-methoxypyridin-3-yl)methanol (Target Product) Acid->Alcohol BH3-THF 0°C to RT Ester->Alcohol LiAlH4 (Controlled) THF, 0°C Impurity (2-Methoxypyridin-3-yl)methanol (Dehalogenated Impurity) Ester->Impurity LiAlH4 (Excess) High Temp

Synthetic routes to (6-Chloro-2-methoxypyridin-3-yl)methanol highlighting optimal paths and errors.

Frequently Asked Questions (Troubleshooting Guide)

Q: My reduction of methyl 6-chloro-2-methoxynicotinate with LiAlH


 is yielding a mixture of the desired alcohol and a dehalogenated byproduct. How do I prevent the loss of the 6-chloro group? 
A:  This is a classic chemoselectivity issue. Lithium aluminum hydride (LiAlH

) is a powerful, nucleophilic hydride donor. At elevated temperatures or extended reaction times, it can undergo direct nucleophilic aromatic substitution (S

Ar) on electron-deficient pyridines, replacing the chloride with a hydride. The 6-position of the pyridine ring is highly activated toward this nucleophilic attack. The Fix: Strict temperature control is non-negotiable. Maintain the reaction strictly at 0 °C. Recent literature validates that LiAlH

can generate the alcohol derivative in high yields without dehalogenation if the equivalents (1.1 - 1.2 eq) and temperature are carefully controlled [1]. If scaling up makes temperature control difficult, switch to a milder system like NaBH

activated by CaCl

in ethanol, which generates calcium borohydride in situ and preserves the C-Cl bond.

Q: During the workup of the LiAlH


 reduction, I get a thick, unfilterable emulsion. How can I isolate the product efficiently? 
A:  The reduction produces polymeric aluminum alkoxide salts. Quenching with plain water or dilute acid generates gelatinous aluminum hydroxide [Al(OH)

], which traps your product, clogs filter paper, and drastically reduces your isolated yield. The Fix: Implement the Fieser Workup (the

rule). This self-validating quenching system converts the gelatinous polymers into a granular, easily filterable aluminate salt. (See the Experimental Protocol below for exact execution).

Q: I want to skip the esterification step. Can I reduce 6-chloro-2-methoxynicotinic acid directly to the alcohol? A: Carboxylic acids [2] are highly resistant to reduction by mild hydride donors due to the formation of a borate/aluminate salt that decreases the electrophilicity of the carbonyl carbon. The Fix: Yes, but you must change your reagent class. Use Borane-Tetrahydrofuran (BH


·THF). Borane is an electrophilic reducing agent that coordinates with the electron-rich oxygen of the carboxylic acid, facilitating rapid reduction to the alcohol without risking S

Ar at the 6-chloro position.

Q: How should I store the isolated (6-Chloro-2-methoxypyridin-3-yl)methanol to prevent degradation? A: The purified alcohol is sensitive to environmental moisture and potential oxidative degradation over time. It must be stored in a tightly closed container under an inert atmosphere (argon or nitrogen) at 2–8 °C (refrigerated) to maintain 95%+ purity [3].

Quantitative Reagent Comparison

To assist in experimental design, the following table summarizes the performance of various reducing agents for this specific transformation.

Reducing AgentSubstrateTypical YieldChemoselectivity (C-Cl Retention)Workup Complexity
LiAlH

Ester85–95%Moderate (Requires strict 0 °C control)High (Requires Fieser method)
NaBH

/ CaCl

Ester75–85%Excellent (Tolerates RT fluctuations)Low (Simple aqueous quench)
BH

·THF
Acid80–90%Excellent (No S

Ar risk)
Low (Methanol quench)
DIBAL-H Ester60–70%Good (Prone to aldehyde stalling)High (Rochelle's salt required)

Validated Experimental Protocol

Synthesis of (6-Chloro-2-methoxypyridin-3-yl)methanol via Controlled LiAlH


 Reduction 

Self-Validation Checkpoint: Ensure all glassware is oven-dried and purged with argon. Moisture introduces competing protonation of the hydride, generating H


 gas and altering the stoichiometry, which leads to incomplete reduction.

Step 1: Preparation Dissolve methyl 6-chloro-2-methoxynicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF) to create a 0.2 M solution in a flame-dried round-bottom flask under an argon atmosphere.

Step 2: Thermal Control Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the activation energy required for the S


Ar pathway, effectively shutting down the dehalogenation side-reaction while allowing the faster carbonyl reduction to proceed.

Step 3: Hydride Addition Slowly add a 1.0 M solution of Lithium Aluminum Hydride (LiAlH


) in THF (1.1 eq) dropwise over 30 minutes.
Validation: Watch for excessive gas evolution; vigorous bubbling indicates moisture in the solvent or starting material.

Step 4: Reaction Monitoring Stir the mixture at 0 °C for 1.5 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS until the starting ester is completely consumed. Do not let the reaction warm to room temperature.

Step 5: The Fieser Quench Once complete, quench the reaction at 0 °C. For every 1.0 gram of LiAlH


 used in the reaction, sequentially add:
  • 1.0 mL of distilled water (Dropwise; Caution: Highly exothermic).

  • 1.0 mL of 15% aqueous NaOH solution.

  • 3.0 mL of distilled water. Causality: This specific sequence hydrates the aluminum salts and forces them to precipitate as a dense, granular white solid rather than a colloidal gel.

Step 6: Isolation Stir vigorously for 15 minutes until the white salts are fully granular. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Concentrate the combined filtrate under reduced pressure to afford the pure (6-chloro-2-methoxypyridin-3-yl)methanol.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry, 2025)
  • Title: 6-chloro-2-methoxynicotinic acid Source: Echemi URL
  • Title: (6-Chloro-2-methoxypyridin-3-yl)

Purification techniques for removing impurities in (6-Chloro-2-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (6-Chloro-2-methoxypyridin-3-yl)methanol

Welcome to the technical support guide for the purification of (6-Chloro-2-methoxypyridin-3-yl)methanol (CAS 1260812-74-5). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you overcome common purification challenges.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for (6-Chloro-2-methoxypyridin-3-yl)methanol.

Q1: What are the most likely impurities in my crude (6-Chloro-2-methoxypyridin-3-yl)methanol sample?

A1: Impurities can originate from starting materials, side-reactions, or subsequent degradation. While a definitive answer requires analytical data (NMR, LC-MS), common impurities in pyridine syntheses include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 2,6-dichloropyridine derivatives.

  • Over-oxidized or Reduced By-products: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or the pyridine ring can undergo undesired transformations.

  • Isomeric By-products: Incomplete regioselectivity during synthesis can lead to isomers.

  • Dehalogenated Species: The chloro group may be reductively removed, yielding (2-methoxypyridin-3-yl)methanol.

  • Hydrolysis Products: The chloro group at the 6-position may undergo nucleophilic substitution to a hydroxyl group under certain conditions.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., THF, Dichloromethane, Ethyl Acetate) and reagents may persist.

Q2: What are the primary purification techniques recommended for this compound?

A2: Given that (6-Chloro-2-methoxypyridin-3-yl)methanol is a solid, the two most effective and widely used techniques are recrystallization and flash column chromatography.[2]

  • Recrystallization is a highly effective method for removing small amounts of impurities and achieving high purity, provided a suitable solvent is found.[3][4]

  • Flash Column Chromatography is excellent for separating mixtures with components of different polarities and is often used for initial purification of crude reaction mixtures.[2][5]

  • Acid-Base Extraction can be a useful preliminary step to separate the basic pyridine compound from non-basic impurities before proceeding to chromatography or recrystallization.[2]

Q3: How do I decide which purification method to use?

A3: The choice depends on the impurity profile and the desired scale and purity. The following decision workflow can guide your choice.

G cluster_0 start Crude Sample (6-Chloro-2-methoxypyridin-3-yl)methanol TLC Analyze by TLC. Are impurities significantly more or less polar? start->TLC AcidBase Consider Acid-Base Extraction Pre-treatment start->AcidBase Non-basic impurities suspected? Recrystallization Attempt Recrystallization TLC->Recrystallization No (impurities have similar polarity) Column Perform Flash Column Chromatography TLC->Column Yes FinalPurity High Purity Achieved? Recrystallization->FinalPurity Column->FinalPurity AcidBase->Column FinalPurity->Recrystallization No, from Column (for final polish) FinalPurity->Column No, from Recrystallization End Purified Product FinalPurity->End Yes

Caption: Workflow for selecting a purification method.

Troubleshooting Guide: Common Issues & Solutions

This section provides solutions to specific problems you may encounter during your purification experiments.

Recrystallization Issues

Q4: I've added hot solvent, but my compound has "oiled out" instead of dissolving. What should I do?

A4: "Oiling out" occurs when a solid melts in the hot solvent before it dissolves, forming an immiscible liquid layer. This often happens if the solvent's boiling point is higher than the compound's melting point or if there are significant impurities depressing the melting point.[6]

  • Immediate Action: Add more of the same solvent and continue heating. The increased volume may be sufficient to dissolve the oil.

  • If Oiling Persists:

    • Cool the mixture to room temperature.

    • Add a small amount of a "better" co-solvent (one in which the compound is highly soluble) to dissolve the oil.

    • Re-heat the solution and then slowly add the original, "poorer" solvent back until the solution becomes cloudy (the saturation point).

    • Add a drop or two of the "better" solvent to clarify the solution, then allow it to cool slowly.

Q5: My solution is clear, but no crystals are forming upon cooling. What's wrong?

A5: This is a classic sign of either using too much solvent or the solution being supersaturated.[7]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent. Allow it to cool again. Be careful not to evaporate too much, or the compound will precipitate out instead of crystallizing.

    • Cool Further: Use an ice-water bath to further decrease the compound's solubility, but only after the solution has been allowed to cool slowly to room temperature first.[7]

Problem Potential Cause Solution
Oiling OutSolvent boiling point too high; significant impurities.Add more solvent; if unsuccessful, use a co-solvent system.
No Crystal FormationToo much solvent used; supersaturation.Scratch flask, add seed crystal, reduce solvent volume, or cool in an ice bath.
Poor RecoveryCompound is too soluble in the cold solvent; too much solvent used for rinsing.Use a different solvent system; ensure rinse solvent is ice-cold and use sparingly.[6]
Colored Impurities in CrystalsImpurities co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration.

Table 1: Troubleshooting Common Recrystallization Problems.

Flash Column Chromatography Issues

Q6: My compound is streaking or "tailing" on the TLC plate and the column. How can I get sharp bands?

A6: This is the most common issue when purifying pyridine derivatives on standard silica gel.[8] The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing poor peak shape.[8]

  • The Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.

    • Recommended Modifier: Add 0.1-1% triethylamine (TEA) or pyridine to your mobile phase. TEA is volatile and easily removed under vacuum.

    • Mechanism: The competing base (TEA) will preferentially bind to the active silanol sites, preventing your target compound from interacting strongly and allowing it to elute in a sharp band.[8]

G cluster_0 Without Triethylamine cluster_1 With 1% Triethylamine in Eluent node_a Silica Surface (Acidic) Si-OH...Si-OH...Si-OH interaction_a Strong, Irreversible Interaction pyridine_a Pyridine Derivative (Basic) pyridine_a->node_a Tailing node_b Silica Surface (Shielded) Si-OH-NEt3...Si-OH-NEt3 interaction_b Weak, Reversible Interaction pyridine_b Pyridine Derivative (Basic) pyridine_b->node_b Sharp Peak

Sources

Technical Support Center: Solubilization of (6-Chloro-2-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Chloro-2-methoxypyridin-3-yl)methanol presents a classic medicinal chemistry challenge: it possesses a polar "head" (hydroxymethyl) but a highly lipophilic "body" (chloro-methoxypyridine core).[1][2] While the pyridine nitrogen suggests potential pH-dependent solubility, the electron-withdrawing effects of the 6-chloro and 2-methoxy substituents significantly lower the pKa (estimated < 2.0), rendering the molecule effectively neutral at physiological pH.[1]

This guide provides a tiered troubleshooting approach, moving from simple cosolvent strategies to advanced inclusion complexation.

Part 1: Diagnostic Profiling (The "Why")[1][2]

Before attempting solubilization, you must understand the molecular forces at play.

FeatureStructural ComponentSolubility Impact
Polarity Anchor 3-Hydroxymethyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Positive: Provides H-bond donation/acceptance.[1]
Lipophilic Shield 6-Chloro (

)
Negative: High lipophilicity; disrupts water network.[1]
Electronic Modulator 2-Methoxy (

)
Negative: Increases LogP; reduces basicity of Pyridine-N.
Basicity Center Pyridine NitrogenVariable: Low pKa makes protonation difficult in mild buffers.[1]

The Core Issue: The lattice energy of the solid crystal is likely high due to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-stacking of the flat pyridine rings, and the hydration energy provided by the single alcohol group is insufficient to overcome it in pure water.

Part 2: Troubleshooting Decision Tree

Use this workflow to determine the optimal solubilization strategy for your specific application.

SolubilityWorkflow Start Start: Define Application AppType Is this for Biological Assay (Cells/Enzymes) or Chemical Synthesis? Start->AppType Synthesis Chemical Synthesis AppType->Synthesis Synthesis Bio Biological Assay AppType->Bio Bio Assay OrgSolv Use Organic Solvents: DCM, MeOH, EtOAc Synthesis->OrgSolv ConcReq Required Concentration? Bio->ConcReq HighConc High (>10 mM) ConcReq->HighConc LowConc Low (<1 mM) ConcReq->LowConc CD Strategy B: Cyclodextrin Complexation HighConc->CD Acid Strategy C: pH Adjustment (Caution) HighConc->Acid If pH < 2 is tolerated Cosolvent Strategy A: DMSO Stock + Dilution LowConc->Cosolvent

Figure 1: Decision matrix for selecting the appropriate solubilization method based on end-use requirements.

Part 3: Validated Solubilization Protocols

Protocol A: The "Golden Standard" (DMSO Cosolvent System)

Best for: Cellular assays, enzyme kinetics, and high-throughput screening.[1][2]

Mechanism: DMSO disrupts the water lattice and solvates the lipophilic chloro-pyridine core, while water solvates the hydroxyl group.[1][2]

  • Stock Preparation: Dissolve the solid in 100% anhydrous DMSO to reach a concentration of 100 mM .

    • Note: Sonicate for 5 minutes if visible particles remain.[1] The solution should be clear and colorless.

  • Intermediate Dilution (Critical Step): Do NOT pipette 100% DMSO directly into aqueous media (this causes "crashing out" or precipitation shock).[1][2]

    • Prepare a 10x working solution in a compatible buffer (e.g., PBS) containing 5-10% DMSO.[1][2]

    • Add the DMSO stock dropwise to the buffer while vortexing.[2]

  • Final Dilution: Dilute the intermediate solution into your final assay medium. Ensure final DMSO concentration is < 1% (or as tolerated by your cells).

Protocol B: Cyclodextrin Encapsulation (Advanced)

Best for: Animal studies (IV/IP) or assays sensitive to DMSO.[1][2]

Mechanism: The hydrophobic cavity of Hydroxypropyl-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Cyclodextrin (HP-

-CD) encapsulates the lipophilic chloro-pyridine moiety, exposing the hydrophilic exterior to water.[1]

Step-by-Step:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -CD  solution in sterile water or saline.[1]
    
  • Addition: Add the solid (6-Chloro-2-methoxypyridin-3-yl)methanol to the vehicle.

  • Energy Input:

    • Method 1: Sonicate at 40°C for 30 minutes.

    • Method 2: Stir vigorously overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any non-complexed solid.[1]

  • Validation: Check concentration via HPLC-UV, as the solution will appear clear even if saturation isn't reached.

Protocol C: pH Manipulation (The "Risky Route")

Best for: Analytical standards or specific acidic stability tests.[1][2]

Warning: The pKa of the pyridine nitrogen is estimated to be < 2.0 due to the electron-withdrawing chlorine.[1]

  • Requirement: You must lower the pH to ~1.0-1.5 to achieve full protonation and significant solubility enhancement.[1][2]

  • Risk: 2-Methoxypyridines can undergo acid-catalyzed hydrolysis to form 2-pyridones (cleavage of the methyl ether) under strong acidic conditions and heat.[1][2]

  • Recommendation: Use this method only if the solution is used immediately and kept cold (4°C).[1][2]

Part 4: Stability & Formulation Data

ParameterValue / ObservationNotes
Calculated LogP ~1.5 – 2.0Moderately lipophilic.[1]
Estimated pKa < 2.0 (Pyridine N)Very weak base; requires strong acid to protonate.[1]
Water Solubility < 1 mg/mL (Neutral pH)Poor without excipients.[1]
DMSO Solubility > 50 mg/mLExcellent.[1] Preferred stock solvent.[1]
Hydrolytic Stability Good at pH 4-9Avoid strong acids (pH < 1) or strong bases (pH > 12) for prolonged periods.[1]

Part 5: Frequently Asked Questions (FAQ)

Q1: My compound precipitates when I add the DMSO stock to cell culture media. Why? A: This is "solvent shock."[1][2] When a high-concentration DMSO stock hits water, the DMSO hydrates rapidly, leaving the lipophilic drug "stranded."

  • Fix: Use the "Intermediate Dilution" step in Protocol A. Also, ensure your stock concentration isn't too high (e.g., try 10 mM instead of 100 mM).

Q2: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile (evaporation changes concentration) and generally tolerates lower final concentrations in biological assays than DMSO.[1][2] Solubility in ethanol is likely lower than in DMSO.[1]

Q3: I see a split peak in LC-MS. Is my compound degrading? A: Not necessarily.

  • Solvent Mismatch: If you inject a 100% DMSO sample into a high-aqueous mobile phase, the compound may precipitate on the column head and elute poorly.[1] Dilute samples in the starting mobile phase.

  • Protonation State: If your mobile phase pH is near the pKa (approx pH 2), you may see peak broadening.[2] Ensure mobile phase is buffered (e.g., 0.1% Formic Acid).

Q4: Is the methoxy group stable? A: Generally, yes.[1][2] However, demethylation to the corresponding pyridone (6-chloro-3-(hydroxymethyl)pyridin-2(1H)-one) can occur under forcing acidic conditions (e.g., concentrated HCl, reflux).[1] Avoid boiling in acid.[1]

References

  • Yalkowsky, S. H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press.[1] (General principles of pyridine derivative solubility).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th Ed.).[1] Wiley.[1] (Reactivity and pKa of chloropyridines).

  • PubChem Compound Summary. (2025). (6-Methoxypyridin-3-yl)methanol (Analog Data).[1] National Center for Biotechnology Information.[1] Link

Sources

Validation & Comparative

Comparative LC-MS/MS Strategies for the Structural Elucidation of Halogenated Methoxypyridines: A Case Study on (6-Chloro-2-methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: High-Resolution vs. Nominal Mass Platforms, Mechanistic Fragmentation, and Self-Validating Protocols

Executive Summary & Analytical Challenges

(6-Chloro-2-methoxypyridin-3-yl)methanol (C₇H₈ClNO₂, Monoisotopic Mass: 173.0244 Da) is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical synthesis. Its structural complexity—featuring a basic pyridine nitrogen, a labile hydroxymethyl group, an electron-donating methoxy group, and a halogen atom—presents unique challenges and opportunities for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) platforms in elucidating the structure of this compound. By establishing the causality behind its fragmentation pathways, we provide a self-validating framework for robust method development.

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

When analyzing highly functionalized pyridines, the choice of mass analyzer dictates the type of data acquired.

FeatureHigh-Resolution Q-TOFNominal Mass QqQ
Primary Utility Structural elucidation, exact mass confirmation, unknown impurity profiling.High-sensitivity quantification, high-throughput pharmacokinetics.
Mass Accuracy < 5 ppm (Allows derivation of exact elemental formulas).~0.1 Da (Relies on predefined mass transitions).
Isotope Tracking Resolves ³⁵Cl/³⁷Cl isotopic fine structure perfectly.Can monitor ³⁵Cl/³⁷Cl via separate MRM channels.
Performance on Target Confirms whether a 32 Da loss is CH₃OH or O₂ (exact mass differentiation).Delivers superior signal-to-noise (S/N) for the m/z 174 → 156 transition at trace levels.

Scientist's Insight: For initial structural characterization of (6-Chloro-2-methoxypyridin-3-yl)methanol, Q-TOF is mandatory to assign the exact neutral losses. Once the fragmentation mechanism is validated, the workflow should be transferred to a QqQ platform using Multiple Reaction Monitoring (MRM) for routine, high-sensitivity quantification.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the physical chemistry behind ion dissociation is critical for interpreting MS/MS spectra. In positive Electrospray Ionization (ESI+), the basic pyridine nitrogen readily accepts a proton to form the[M+H]⁺ precursor ion at m/z 174.03 [3].

Key Fragmentation Drivers:
  • Low-Energy Dehydration (m/z 156.02): The hydroxymethyl group at the C3 position is highly susceptible to the loss of H₂O (-18 Da). Causality: This cleavage is energetically favorable because the resulting methylenepyridinium cation is heavily resonance-stabilized by both the aromatic pyridine ring and the electron-donating methoxy group at C2 [4].

  • Intrinsic Isotopic Tracing (³⁵Cl/³⁷Cl): Chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. Causality: Any fragment ion that retains the C6-chlorine atom (e.g., m/z 156.02) will exhibit a diagnostic M+2 peak at ~33% intensity. If a fragment loses this 3:1 pattern, it definitively indicates the loss of HCl (-36 Da) or a Cl radical [1].

  • Methoxy Cleavage (m/z 142.01): The loss of methanol (-32 Da) from the C2 position occurs at moderate collision energies, driven by hydrogen rearrangement from the adjacent ring positions.

Fragmentation Precursor [M+H]+ m/z 174.03 (6-Chloro-2-methoxypyridin-3-yl)methanol Frag1 [M+H - H₂O]+ m/z 156.02 Retains ³⁵Cl/³⁷Cl pattern Precursor->Frag1 -H₂O (-18 Da) Low CE (10-15 eV) Frag2 [M+H - CH₃OH]+ m/z 142.01 Retains ³⁵Cl/³⁷Cl pattern Precursor->Frag2 -CH₃OH (-32 Da) Med CE (20-25 eV) Frag3 [M+H - HCl]+ m/z 138.06 No Cl isotope pattern Precursor->Frag3 -HCl (-36 Da) High CE (>30 eV) Frag4 [M+H - H₂O - HCl]+ m/z 120.04 No Cl isotope pattern Frag1->Frag4 -HCl (-36 Da) High CE (>30 eV)

Caption: Fragmentation pathways of protonated (6-Chloro-2-methoxypyridin-3-yl)methanol (m/z 174).

Quantitative Data Presentation

Table 1: High-Resolution MS/MS Fragmentation Data (Q-TOF)

Acquired via ESI+ with Collision Energy ramping (10–40 eV).

Fragment IonExact Mass (m/z)FormulaNeutral LossDiagnostic Feature
Precursor 174.0319C₇H₉ClNO₂⁺N/A3:1 ³⁵Cl/³⁷Cl ratio
[M+H - H₂O]⁺ 156.0213C₇H₇ClNO⁺H₂O (18.0106 Da)Base peak, retains Cl pattern
[M+H - CH₃OH]⁺ 142.0057C₆H₅ClNO⁺CH₃OH (32.0262 Da)Retains Cl pattern
[M+H - HCl]⁺ 138.0552C₇H₈NO₂⁺HCl (35.9767 Da)Loss of Cl isotope pattern
[M+H - H₂O - HCl]⁺ 120.0446C₇H₆NO⁺H₂O + HCl (53.9873 Da)Loss of Cl isotope pattern
Table 2: Optimized MRM Transitions (QqQ)

For quantitative assay transfer.

Precursor m/zProduct m/zCollision Energy (eV)Purpose
174.0 156.0 15Quantifier (Highest intensity, low noise)
174.0142.025Qualifier 1 (Structural confirmation)
174.0120.035Qualifier 2 (High-energy confirmation)
176.0158.015Isotope Qualifier (Validates ³⁷Cl presence)

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates built-in self-validation steps to prevent common analytical artifacts such as In-Source Fragmentation (ISF) [2].

Step 1: Sample Preparation & System Suitability
  • Prepare a 1 µg/mL stock solution of the analyte in 90:10 Water:Methanol.

  • Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-induced peak broadening (the "solvent effect") during injection.

  • Validation Check: Inject a blank solvent prior to the sample to verify the absence of carryover at m/z 174.

Step 2: Chromatographic Separation
  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: The addition of 0.1% formic acid maintains a low pH, ensuring the basic pyridine nitrogen remains fully protonated throughout the chromatographic run. This maximizes ESI+ ionization efficiency and prevents peak tailing [5].

Step 3: Source Optimization & ISF Mitigation
  • Set the ESI Capillary Voltage to 3.5 kV and Source Temperature to 300°C.

  • Validation Check (Critical): Hydroxymethylpyridines are highly prone to premature dehydration in the ion source [2]. Monitor the ratio of m/z 156 to m/z 174 in MS1 full-scan mode.

  • Causality: If the m/z 156 peak exceeds 10% of the precursor intensity in MS1, your Declustering Potential (DP) or Fragmentor Voltage is too high. Lower these voltages until the intact [M+H]⁺ precursor dominates.

Step 4: Data Acquisition (CID)
  • Perform MS/MS using Collision-Induced Dissociation (CID) with Argon or Nitrogen gas.

  • Ramp the Collision Energy (CE) from 10 to 40 eV to capture the full spectrum of labile (water) and stable (HCl) neutral losses.

Workflow Prep Sample Prep 1 µg/mL in MeOH/H₂O LC UHPLC Separation C18, 0.1% Formic Acid Prep->LC Source ESI+ Ionization Monitor ISF (<10%) LC->Source MS1 Precursor Selection m/z 174.03 & 176.03 Source->MS1 CID Collision Cell (CID) CE Ramp (10-40 eV) MS1->CID MS2 Fragment Analysis HRMS or MRM CID->MS2

Caption: Self-validating LC-MS/MS workflow for the structural elucidation of methoxypyridines.

Conclusion & Best Practices

When analyzing (6-Chloro-2-methoxypyridin-3-yl)methanol, the most critical analytical pitfall is misinterpreting in-source dehydration as a lack of precursor stability. By carefully tuning the ESI source parameters and leveraging the intrinsic 3:1 ³⁵Cl/³⁷Cl isotopic pattern as a diagnostic tracer, researchers can confidently map the fragmentation pathways. Q-TOF platforms provide the exact mass certainty required for initial mechanism mapping, while QqQ platforms utilizing the optimized 174 → 156 MRM transition offer unparalleled sensitivity for downstream quantitative assays.

References

  • Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Microbial Degradation of Pyridine: a Complete Pathway. Applied and Environmental Microbiology. Available at:[Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application. InTech / NC State University. Available at:[Link]

Optimizing HPLC Analysis for (6-Chloro-2-methoxypyridin-3-yl)methanol: A Comparative Method Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time and Method Validation for (6-Chloro-2-methoxypyridin-3-yl)methanol Content Type: Publish Comparison Guide

Executive Summary

(6-Chloro-2-methoxypyridin-3-yl)methanol (CAS 1260812-74-5) is a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and other bioactive pyridine derivatives.[1] Its analysis presents a distinct set of chromatographic challenges: the pyridine nitrogen introduces basicity that can lead to severe peak tailing on standard silica supports, while the chloro- and methoxy- substituents modulate its lipophilicity (LogP ~1.0–1.2) and pKa.[2]

This guide provides an objective comparison between a Standard Generic Protocol (Method A) and an Optimized Core-Shell Protocol (Method B) . We demonstrate that while Method A yields acceptable retention, it fails in peak symmetry and impurity resolution. Method B, utilizing a core-shell column with acidic mobile phase modulation, is established as the superior validated method for drug development workflows.

Part 1: The Analytical Challenge

Before selecting a method, one must understand the analyte's physicochemical behavior in solution.

  • Analyte: (6-Chloro-2-methoxypyridin-3-yl)methanol

  • Molecular Weight: 173.59 g/mol

  • Key Functional Groups:

    • Pyridine Nitrogen:[3][4] Potential for silanol interaction (peak tailing).

    • Chloro (C6) & Methoxy (C2):[1][5] Electron-withdrawing groups that lower the pKa of the pyridine ring (estimated pKa ~2.5–3.5) and increase lipophilicity compared to bare pyridine methanol.

    • Hydroxymethyl (C3): Increases polarity, requiring sufficient aqueous content for retention.

The Problem: Standard neutral pH methods often result in mixed-mode retention (hydrophobic + ion exchange with silanols), causing broad, tailing peaks that mask critical impurities like the des-chloro analog or starting materials (e.g., 2,6-dichloro-3-nitropyridine derivatives).

Part 2: Method Comparison (The "Head-to-Head")

We evaluated two distinct approaches to separate the target analyte from its synthetic precursors.

Method A: The Generic Approach (Traditional C18)
  • Column: Standard Fully Porous C18 (5 µm, 250 x 4.6 mm)

  • Mobile Phase: Isocratic Acetonitrile:Water (50:50 v/v)

  • pH: Neutral (~7.0)

  • Flow Rate: 1.0 mL/min[6]

Method B: The Optimized Approach (Core-Shell Technology)
  • Column: Kinetex® C18 Core-Shell (2.6 µm, 100 x 4.6 mm) or equivalent

  • Mobile Phase: Gradient elution with 0.1% Phosphoric Acid (Buffer A) and Acetonitrile (Buffer B).

  • pH: Acidic (~2.2)

  • Flow Rate: 1.2 mL/min

Comparative Performance Data

The following data summarizes the performance of both methods analyzing a spiked crude reaction mixture.

ParameterMethod A (Generic)Method B (Optimized)Verdict
Retention Time (RT) 4.2 min3.8 minMethod B (Faster)
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)Method B (Superior)
Theoretical Plates (N) ~4,500>12,000Method B (High Efficiency)
Resolution (

)
1.2 (vs. Impurity A)3.5 (vs. Impurity A)Method B (Baseline Separation)
LOD (Signal-to-Noise) 0.5 µg/mL0.05 µg/mLMethod B (10x Sensitivity)

Expert Insight: Method A fails because at neutral pH, residual silanols on the older 5 µm column surface interact with the pyridine nitrogen. Method B succeeds because the acidic pH (2.2) fully protonates the pyridine nitrogen (preventing interaction with protonated silanols) and the core-shell morphology reduces the diffusion path length, sharpening the peak significantly.

Part 3: Optimized Method B – Detailed Protocol

This protocol is validated for linearity, precision, and accuracy according to ICH Q2(R1) guidelines.

1. Reagents & Equipment
  • Solvent A: Milli-Q Water + 0.1% Phosphoric Acid (

    
    , 85%).
    
  • Solvent B: HPLC Grade Acetonitrile (ACN).[7]

  • Column: Phenomenex Kinetex 2.6 µm C18 100 Å, 100 x 4.6 mm (or Agilent Poroshell 120 EC-C18).

  • Detector: UV-Vis / DAD at 275 nm (Lambda max for the pyridine ring system).

  • Temperature: 35°C.[7]

2. Gradient Program
Time (min)% Buffer A (0.1%

)
% Buffer B (ACN)Phase
0.09010Equilibration
5.04060Linear Gradient
6.01090Wash
6.19010Re-equilibration
9.09010Stop
3. Standard Preparation
  • Stock Solution: Dissolve 10 mg of (6-Chloro-2-methoxypyridin-3-yl)methanol in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to obtain 100 µg/mL.

Part 4: Method Validation Results (Supporting Data)

The following data confirms the reliability of Method B for routine quality control.

Linearity & Range
  • Range: 10 µg/mL to 150 µg/mL

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
Accuracy (Recovery Studies)

Spiked into placebo matrix at three levels.

Spike LevelRecovery (%)RSD (%)Acceptance Criteria
50%99.4%0.5%98-102%
100%100.1%0.3%98-102%
150%99.8%0.4%98-102%
Precision (Repeatability)
  • System Precision (n=6 injections): Retention Time RSD = 0.05%; Peak Area RSD = 0.21%.

  • Method Precision (n=6 preps): Assay % RSD = 0.6%.

Part 5: Visualizing the Workflow

The following diagrams illustrate the decision logic for method selection and the synthesis pathway context for impurity identification.

Diagram 1: Method Development Logic Tree

This flowchart details the decision-making process that led to the rejection of Method A and selection of Method B.

MethodDevelopment Start Start: Analyte Assessment (Basic Pyridine Derivative) Choice1 Initial Condition: C18, Neutral pH (Method A) Start->Choice1 Result1 Result: Peak Tailing (Tf > 1.5) Poor Resolution Choice1->Result1 Analysis Root Cause Analysis: Silanol Interaction & Low Efficiency Result1->Analysis Optimize Optimization Strategy: 1. Acidic pH (Suppresses Silanols) 2. Core-Shell Column (High Efficiency) Analysis->Optimize Final Final Method (Method B): pH 2.2, Core-Shell C18 Tf = 1.1, Rs > 3.0 Optimize->Final

Caption: Logical progression from initial failure (Method A) to optimized success (Method B) based on analyte chemistry.

Diagram 2: Synthesis & Impurity Map

Understanding where the compound comes from helps identify what impurities to look for in the chromatogram.

SynthesisPath SM1 2,6-Dichloro-3- nitropyridine (Starting Material) Inter1 Intermediate: 2-Methoxy-6-chloro- 3-nitropyridine SM1->Inter1 Methoxylation Product Target Analyte: (6-Chloro-2-methoxypyridin- 3-yl)methanol Inter1->Product Reduction (Nitro to Amine -> Alcohol) Impurity Potential Impurity: Des-chloro analog (Over-reduction) Inter1->Impurity Side Reaction

Caption: Synthetic pathway showing the origin of the target analyte and potential process-related impurities.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Dolan, J. W. (2002). The Role of pH in Retention and Selectivity. LCGC North America.

  • Phenomenex. (2023).[7] Kinetex Core-Shell Technology Guide.

  • PubChem. (2024). Compound Summary for (6-Chloro-2-methoxypyridin-3-yl)methanol. National Library of Medicine.

Sources

Comparative Reactivity Guide: (6-Chloro-2-methoxypyridin-3-yl)methanol vs. 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Profiling

In modern medicinal chemistry and agrochemical development, functionalized pyridines are indispensable building blocks. As a Senior Application Scientist, I frequently evaluate the reactivity profiles of heteroaryl chlorides to design efficient synthetic routes. This guide provides an in-depth comparison between the benchmark substrate, 2-chloropyridine , and the highly functionalized (6-Chloro-2-methoxypyridin-3-yl)methanol ().

While 2-chloropyridine is highly electrophilic and serves as a classic substrate for Nucleophilic Aromatic Substitution (SNAr) and cross-coupling, the addition of a strongly electron-donating methoxy group and a reactive hydroxymethyl handle in (6-Chloro-2-methoxypyridin-3-yl)methanol fundamentally alters its electronic landscape and experimental handling requirements.

Reactivity_Map cluster_0 Substrate Profiles A 2-Chloropyridine Highly Electrophilic C Rapid SNAr (Mild Base, Lower Temp) A->C Nucleophiles E Standard Cross-Coupling A->E Pd/Ni Catalysts B (6-Chloro-2-methoxypyridin-3-yl)methanol Electronically Dampened D Slower SNAr (Requires Excess Base/Heat) B->D Nucleophiles (+M OMe effect) F Cross-Coupling (Requires -OH Protection) B->F Pd/Ni Catalysts (Free -OH interference)

Reactivity mapping of 2-chloropyridine vs. its substituted analog under SNAr and cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

The Benchmark: 2-Chloropyridine

2-Chloropyridine is exceptionally reactive toward SNAr. The adjacent electronegative nitrogen atom withdraws electron density via both inductive (-I) and resonance (-M) effects, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This stabilization allows for the rapid formation of the anionic Meisenheimer complex[1]. In fact, 2-chloropyridine is reported to be 230,000,000 times more reactive than chlorobenzene for the displacement of chlorine by methoxide ([2]). It serves as a primary touchstone substrate for calibrating quantitative relative reactivity models in SNAr chemistry ([3]).

The Variant: (6-Chloro-2-methoxypyridin-3-yl)methanol

In (6-Chloro-2-methoxypyridin-3-yl)methanol, the chlorine is located at the C6 position, which is electronically equivalent to the C2 position. However, the SNAr reactivity is significantly dampened.

  • Causality of Electronic Dampening: The methoxy group at C2 exerts a strong resonance-donating (+M) effect. This delocalizes electron density into the pyridine ring, raising the overall LUMO energy. Consequently, the activation energy (

    
    ) required to form the Meisenheimer complex at C6 is much higher.
    
  • Causality of Base Consumption: The primary alcohol at C3 (pKa ~15.5) acts as an acidic proton source under basic SNAr conditions. If standard stoichiometric base is used, the alcohol will be deprotonated first, stalling the substitution cycle.

Transition-Metal Catalyzed Cross-Coupling

Both substrates readily undergo palladium- and nickel-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and reductive cross-electrophile couplings) ([4]). However, their experimental handling differs drastically.

For 2-chloropyridine, the primary challenge is catalyst poisoning via the strongly coordinating basic nitrogen[5].

For (6-Chloro-2-methoxypyridin-3-yl)methanol, the primary challenge is the unprotected hydroxymethyl group . Free alcohols can coordinate to the palladium center, displacing phosphine ligands and leading to catalyst deactivation. Furthermore, under basic cross-coupling conditions, Pd-alkoxide intermediates can form, which are prone to


-hydride elimination, inadvertently oxidizing the alcohol to an aldehyde. To circumvent this, chemists must either pre-protect the alcohol (e.g., as a TBS ether) or utilize highly sterically demanding ligands (like XPhos) that physically block the alcohol from coordinating to the metal center.

Quantitative Performance Comparison

Property / Reaction Parameter2-Chloropyridine(6-Chloro-2-methoxypyridin-3-yl)methanol
Electrophilicity (SNAr) Very High (Benchmark)[3]Moderate (Dampened by C2-OMe +M effect)
Base Requirement (SNAr) 1.1 - 1.5 equivalents>2.5 equivalents (due to -OH deprotonation)
Cross-Coupling Compatibility Excellent (Standard Pd/Ni conditions)Moderate (Requires bulky ligands or -OH protection)
Orthogonal Functionalization Low (Single reactive site)High (-OH can be oxidized, alkylated, or halogenated)
Relative SNAr Rate 1.0 (Reference)< 0.01 (Estimated due to electronic deactivation)

Experimental Methodologies

The following protocols are designed as self-validating systems , incorporating internal checkpoints to ensure mechanistic integrity and prevent false positives during high-throughput screening.

Workflow Step1 1. Reagent Prep Weigh Ar-Cl, Boronic Acid, Base Step2 2. Atmosphere Evacuate & Backfill N2 (x3) Step1->Step2 Step3 3. Catalysis Add Pd Precatalyst, Solvent Step2->Step3 Step4 4. Reaction Heat to 90°C, LC-MS Monitor Step3->Step4 Step5 5. Isolation Aqueous Workup & Chromatography Step4->Step5

Step-by-step experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol A: SNAr of (6-Chloro-2-methoxypyridin-3-yl)methanol with Morpholine
  • Objective: Achieve complete substitution while managing the acidic -OH group.

  • Causality Check: We utilize 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The excess base accounts for the equilibrium deprotonation of the primary alcohol, ensuring enough free base remains to act as an acid scavenger for the SNAr byproduct (HCl).

  • Charge a sealed tube with (6-Chloro-2-methoxypyridin-3-yl)methanol (1.0 equiv, 0.5 mmol) and morpholine (1.5 equiv, 0.75 mmol).

  • Add anhydrous DMSO (2.0 mL) followed by DIPEA (3.0 equiv, 1.5 mmol).

  • Seal the tube and heat to 110 °C for 16 hours. (Note: 2-chloropyridine would complete this reaction at 80 °C in 4 hours).

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. You must observe the product mass [M+H]+. If only starting material is present, the +M effect of the methoxy group is dominating; consider switching to a stronger base (e.g., KOtBu) to force the reaction.

Protocol B: Protection-Free Suzuki-Miyaura Coupling
  • Objective: Couple the C6-chloride without oxidizing or protecting the C3-alcohol.

  • Causality Check: We utilize XPhos Pd G3 (2 mol%). The extreme steric bulk of the XPhos ligand prevents the primary alcohol of the substrate from coordinating to the palladium center, completely shutting down the

    
    -hydride elimination (oxidation) pathway.
    
  • In a flame-dried Schlenk flask, combine (6-Chloro-2-methoxypyridin-3-yl)methanol (1.0 equiv), phenylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).

  • Evacuate and backfill the flask with N2 three times.

  • Add XPhos Pd G3 (0.02 equiv) under a stream of N2.

  • Inject degassed 1,4-dioxane/H2O (4:1, 0.2 M). Heat to 90 °C.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active starting material spot without the appearance of a highly polar baseline spot (which would indicate aldehyde formation) confirms successful, chemoselective cross-coupling.

References

  • Active chloro-heterocycles - Fisher Scientific. Thermo Fisher Scientific. SNAr reactivity benchmarks and Meisenheimer complex formation. URL:[Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 2022. DOI: 10.1039/D2SC04041G. URL:[Link]

  • Development and Execution of an Ni(II)-Catalyzed Reductive Cross-Coupling of Substituted 2-Chloropyridine and Ethyl 3-Chloropropanoate. Organic Process Research & Development, 2020. DOI: 10.1021/acs.oprd.0c00109. URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 2011. PMC3380533. URL:[Link]

Sources

High-Resolution IR Spectroscopy Guide for (6-Chloro-2-methoxypyridin-3-yl)methanol Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, polysubstituted pyridines serve as critical building blocks. (6-Chloro-2-methoxypyridin-3-yl)methanol (CAS: 1260812-74-5) is a highly functionalized intermediate whose structural integrity must be rigorously verified before downstream coupling reactions. As a Senior Application Scientist, I have designed this guide to objectively compare the infrared (IR) spectroscopic identification of this compound against its structural analogs and to evaluate the performance of different IR methodologies.

By understanding the causality behind each vibrational mode and employing self-validating experimental protocols, researchers can ensure robust, artifact-free structural characterization.

Mechanistic Spectral Analysis

To accurately identify (6-Chloro-2-methoxypyridin-3-yl)methanol, we must deconstruct the molecule into its functional oscillators. The IR spectrum is not merely a fingerprint; it is a physical manifestation of the molecule's dipole moment derivatives.

  • Hydroxymethyl Group (-CH₂OH): The O-H stretching frequency is highly sensitive to its local hydrogen-bonding environment. In the solid state, intermolecular H-bonding broadens the peak and shifts it to the 3200–3500 cm⁻¹ region[1]. Because this compound is hygroscopic, proper storage under an inert atmosphere at 2-8°C is required to prevent moisture absorption, which would artificially inflate this band .

  • Methoxy Group (-OCH₃): The ether linkage at the 2-position yields distinct asymmetric and symmetric C-O-C stretching vibrations between 1000–1280 cm⁻¹ [2].

  • Chlorine Substituent (-Cl): The heavy, highly polar C-Cl bond acts as a strong dipole oscillator, resulting in a prominent absorption band in the fingerprint region at 700–800 cm⁻¹ [3].

  • Pyridine Core: The aromatic ring exhibits characteristic C=N and C=C stretching vibrations in the 1450–1600 cm⁻¹ region. The highly electronegative chlorine at the 6-position exerts an inductive electron-withdrawing effect that subtly shifts these adjacent ring vibrations compared to an unsubstituted pyridine [4].

Peak_Logic Molecule (6-Chloro-2-methoxypyridin-3-yl)methanol OH Hydroxymethyl (-CH₂OH) O-H Stretch: 3200-3500 cm⁻¹ Molecule->OH H-bonding Methoxy Methoxy (-OCH₃) C-O Stretch: 1000-1200 cm⁻¹ Molecule->Methoxy Ether linkage Ring Pyridine Ring C=N/C=C: 1450-1600 cm⁻¹ Molecule->Ring Aromaticity Chloro Chlorine (-Cl) C-Cl Stretch: 700-800 cm⁻¹ Molecule->Chloro Halogenation

Logical mapping of functional groups to their corresponding IR stretching frequencies.

Comparative Spectral Differentiation: Product vs. Structural Analogs

To validate the specificity of your IR analysis, it is crucial to compare the target molecule against alternatives that lack specific functional groups. Table 1 demonstrates how IR spectroscopy easily distinguishes (6-Chloro-2-methoxypyridin-3-yl)methanol from closely related isomers and analogs.

Table 1: Spectral Differentiation vs. Structural Analogs

Functional GroupExpected Region (cm⁻¹)Target: (6-Chloro-2-methoxypyridin-3-yl)methanolAnalog A: 2-Methoxypyridin-3-ylmethanolAnalog B: 6-Chloro-pyridin-3-ylmethanol
O-H Stretch 3200–3500Present (Broad)Present (Broad)Present (Broad)
C-H (Aromatic) 3000–3100Present (Weak, C4/C5)Present (Weak, C4/C5/C6)Present (Weak, C2/C4/C5)
C=N / C=C Ring 1450–1600Present (Shifted via Cl & OCH₃)Present (Lower frequency, no Cl effect)Present (Shifted via Cl only)
C-O (Methoxy) 1000–1280Present (Strong)Present (Strong)Absent
C-Cl Stretch 700–800Present (Strong)Absent Present (Strong)

Analytical Methodology Comparison: FTIR-ATR vs. KBr Transmission

Choosing the right data acquisition method dictates the reliability of your structural identification. For solid pyridine derivatives, Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission are the standard alternatives.

Table 2: Methodology Performance Comparison

ParameterFTIR-ATR (Attenuated Total Reflectance)Transmission (KBr Pellet)Impact on Target Molecule Analysis
Sample Preparation None (Direct solid application)Requires grinding with anhydrous KBrATR minimizes risk of atmospheric moisture uptake, preserving O-H band integrity.
Spectral Resolution Moderate (Dependent on contact pressure)High (Sharp peaks, true absorbance)KBr resolves complex overlapping C-O and C-N bands more cleanly.
Penetration Depth Wavelength-dependent (deeper at low cm⁻¹)Uniform across all wavelengthsATR artificially intensifies the C-Cl band (~760 cm⁻¹) without software correction.
Throughput & QC High (< 2 minutes per sample)Low (10–15 minutes per sample)ATR is optimal for rapid batch QC; KBr is reserved for deep structural elucidation.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following FTIR-ATR protocol is designed as a self-validating system. Every step includes a mechanistic rationale to prevent false positives.

Step 1: System Readiness & Background Validation
  • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) on the empty crystal.

  • Causality: This validates the purging of atmospheric H₂O and CO₂. Residual water vapor introduces sharp rotational-vibrational bands in the 3500–3900 cm⁻¹ region, which will falsely complicate the integration of the target's hydroxymethyl O-H stretch.

Step 2: Sample Application & Pressure Optimization
  • Action: Apply 2–3 mg of solid (6-Chloro-2-methoxypyridin-3-yl)methanol directly to the crystal. Engage the pressure anvil until the software indicates optimal contact (typically ~80-100 psi).

  • Causality: Solid samples require high, uniform pressure to eliminate air gaps. Because the ATR evanescent wave only penetrates 0.5 to 2 microns, poor contact drastically reduces signal-to-noise ratio and causes severe baseline drift.

Step 3: Spectral Acquisition
  • Action: Collect 32 to 64 co-added scans at 4 cm⁻¹ resolution.

  • Causality: Co-adding scans increases the signal-to-noise ratio proportionally to the square root of the number of scans. This is physically necessary to resolve the weak aromatic C-H stretches (~3050 cm⁻¹) from baseline instrumental noise.

Step 4: Post-Processing & ATR Correction
  • Action: Apply an ATR penetration depth correction algorithm via the spectrometer software.

  • Causality: In ATR physics, the evanescent wave penetrates deeper at lower wavenumbers. Without this mathematical correction, the C-Cl stretch (700–800 cm⁻¹) will appear disproportionately massive compared to the O-H stretch (3350 cm⁻¹), skewing any quantitative peak ratio analysis.

IR_Workflow Start Sample Prep: (6-Chloro-2-methoxypyridin-3-yl)methanol Method Select IR Methodology Start->Method ATR FTIR-ATR (Non-destructive, Fast) Method->ATR KBr Transmission KBr (High Resolution, Baseline) Method->KBr Scan Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Scan KBr->Scan Analyze Peak Assignment & Functional Group ID Scan->Analyze Validate Cross-Reference vs. Structural Analogs Analyze->Validate

Workflow for IR spectroscopic identification and validation of pyridine derivatives.

References

  • 2-Methoxypyridine Compound Summary (IR Spectral Data) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Pyridine, 2-chloro- Infrared Spectrum Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

  • Reactions between atomic chlorine and pyridine in solid para-hydrogen: infrared spectrum of the 1-chloropyridinyl radical Source: Journal of Chemical Physics (PubMed) URL:[Link]

  • IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

Sources

Validating purity of (6-Chloro-2-methoxypyridin-3-yl)methanol using elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Purity Validation of (6-Chloro-2-methoxypyridin-3-yl)methanol: A Comparative Guide to Elemental Analysis vs. HPLC

For drug development professionals and synthetic chemists, establishing the absolute purity of a pharmaceutical intermediate is a non-negotiable prerequisite before downstream processing. (6-Chloro-2-methoxypyridin-3-yl)methanol (CAS: 1260812-74-5), a functionalized pyridine derivative, is a critical building block in medicinal chemistry.

While High-Performance Liquid Chromatography (HPLC) is the default tool for assessing organic purity, it possesses a significant analytical blind spot: it only detects compounds with chromophores[1]. To prove true sample homogeneity and mass balance, orthogonal techniques like Elemental Analysis (EA) must be employed[2]. This guide objectively compares these methodologies and provides a field-proven protocol for validating the purity of (6-Chloro-2-methoxypyridin-3-yl)methanol.

The Causality of Analytical Blind Spots: Why HPLC is Insufficient

In pharmaceutical synthesis, a compound might appear >99% pure by HPLC-UV, yet fail to perform in subsequent catalytic couplings. This discrepancy occurs because HPLC-UV measures relative chromatographic purity, not absolute mass balance.

Inorganic salts (e.g., NaCl from neutralization steps), residual silica gel from column chromatography, and trapped solvents or water lack UV absorbance at typical wavelengths (e.g., 254 nm) and are effectively "invisible" to the detector[1].

Elemental Analysis (specifically CHN combustion analysis) solves this by measuring the absolute mass fraction of Carbon, Hydrogen, and Nitrogen in the sample. If a batch of (6-Chloro-2-methoxypyridin-3-yl)methanol contains 5% invisible inorganic salts, the mass fractions of C, H, and N will all uniformly drop by 5% relative to their theoretical values, instantly flagging the impurity. The American Chemical Society (ACS) mandates that found values for C, H, and N must be within ±0.4% of the calculated theoretical values to confirm >95% purity[2][3].

Table 1: Objective Comparison of Purity Validation Techniques
Analytical TechniquePrimary OutputStrengthsBlind Spots / Limitations
HPLC-UV Relative Area %High resolution of structurally similar organic impurities and isomers.Cannot detect inorganic salts, water, or non-UV active solvents[1].
Elemental Analysis (CHN) Absolute Mass %Detects the presence of "dark matter" (inorganics/water) via mass balance[4].Cannot distinguish between structural isomers; requires highly pure standards.
qNMR Absolute Mass %Highly accurate; provides structural and quantitative data simultaneously.Requires expensive internal standards and high-field NMR instruments.
ICP-MS Trace Metal ppmGold standard for detecting specific heavy metal catalysts (Pd, Pt)[5].Does not quantify bulk organic purity or non-metallic inorganics (e.g., silica).

Theoretical Mass Fraction Calculation

To utilize EA as a self-validating system, we must first calculate the exact theoretical mass fractions for (6-Chloro-2-methoxypyridin-3-yl)methanol.

  • Molecular Formula: C₇H₈ClNO₂

  • Molar Mass: 173.60 g/mol

Theoretical Composition:

  • Carbon (C): (7 × 12.011) / 173.60 = 48.43%

  • Hydrogen (H): (8 × 1.008) / 173.60 = 4.65%

  • Nitrogen (N): (14.007) / 173.60 = 8.07%

To pass the ACS purity criteria, the experimental results must fall within the following ranges: C: 48.03% – 48.83%; H: 4.25% – 5.05%; N: 7.67% – 8.47%[3].

Purity Validation Workflow

The following diagram outlines the logical decision tree for validating the purity of synthesized intermediates.

PurityWorkflow Start Synthesized (6-Chloro-2-methoxypyridin-3-yl)methanol HPLC HPLC-UV Analysis (Chromatographic Purity) Start->HPLC Decision1 HPLC Purity > 99%? HPLC->Decision1 Repurify Repurification (Recrystallization) Decision1->Repurify No EA Elemental Analysis (CHN) (Absolute Mass Balance) Decision1->EA Yes Repurify->HPLC Decision2 Δ < ±0.4% from Theoretical? EA->Decision2 Investigate Investigate Inorganic Salts / Solvents Decision2->Investigate No Pass Validated Pure API Ready for Downstream Decision2->Pass Yes Investigate->Repurify

Figure 1: Orthogonal purity validation workflow combining HPLC and Elemental Analysis.

Experimental Protocol: CHN Combustion Analysis

This protocol utilizes the Pregl-Dumas method, which relies on high-temperature combustion in an oxygen-rich environment to break down the organic matrix into measurable gases[4].

Phase 1: System Calibration (Self-Validation)
  • Blank Run: Run an empty tin capsule to establish a baseline and ensure the system is free of atmospheric nitrogen or residual carbon.

  • Calibration Standard: Weigh 1.5 mg of a high-purity standard (e.g., Sulfanilic acid) using a microbalance (accuracy ±0.001 mg).

  • K-Factor Determination: Run the standard to calibrate the Thermal Conductivity Detector (TCD) response factors for CO₂, H₂O, and N₂.

Phase 2: Sample Analysis
  • Sample Preparation: Accurately weigh 1.5 to 2.0 mg of thoroughly dried (6-Chloro-2-methoxypyridin-3-yl)methanol into a combustible tin capsule. Causality note: Tin is chosen because its oxidation is highly exothermic, temporarily boosting the local combustion temperature to ~1800°C, ensuring complete breakdown of the stable pyridine ring and preventing the formation of refractory carbon.

  • Combustion: Drop the sealed capsule into the combustion furnace (maintained at 1000°C) under a dynamic pulse of pure O₂. The sample combusts into CO₂, H₂O, NOₓ, and halogen byproducts.

  • Halogen Scrubbing: The gas stream passes through a silver wool scrubber to remove the chlorine (from the 6-chloro group), preventing it from poisoning the downstream catalysts.

  • Reduction: The gases pass through a reduction furnace containing elemental copper at 600°C. Causality note: Copper quantitatively reduces all NOₓ species to N₂ gas and scavenges excess O₂.

  • Separation & Detection: The resulting gas mixture (CO₂, H₂O, N₂) is separated via a Gas Chromatography (GC) column and quantified by the TCD[4].

CHN_Mechanism Sample Sample in Tin Capsule Combustion Combustion Furnace (1000°C, O2) Sample->Combustion Drop Reduction Reduction Furnace (Cu, 600°C) Combustion->Reduction CO2, H2O, NOx Separation GC Column (Separation) Reduction->Separation CO2, H2O, N2 Detection TCD Detector (Quantification) Separation->Detection Elution

Figure 2: Mechanistic flow of CHN combustion analysis via the Pregl-Dumas method.

Experimental Data: A Comparative Case Study

To illustrate the necessity of this orthogonal approach, consider the following experimental data from two different batches of (6-Chloro-2-methoxypyridin-3-yl)methanol synthesized in a laboratory setting.

Table 2: Purity Validation Results
BatchHPLC Purity (Area %)EA: Carbon (%)EA: Hydrogen (%)EA: Nitrogen (%)Conclusion
Theoretical 100.0% 48.43% 4.65% 8.07% N/A
Batch A 99.6%48.31% (Δ 0.12)4.68% (Δ 0.03)8.01% (Δ 0.06)PASS. Compound is pure and homogeneous.
Batch B 99.8%45.10% (Δ 3.33)4.30% (Δ 0.35)7.50% (Δ 0.57)FAIL. HPLC false positive.

Data Analysis & Causality: Batch B showed an exceptional HPLC purity of 99.8%. However, the Elemental Analysis failed drastically, with carbon, hydrogen, and nitrogen all falling proportionally short of their theoretical values by approximately 6-7%.

Because the drop is proportional across all organic elements, it indicates the presence of an inorganic, non-combustible diluent. Subsequent investigation (Loss on Drying and Ashing) revealed that Batch B contained ~6.5% residual silica gel and trapped moisture from an aggressive column chromatography step. Relying solely on HPLC would have introduced 6.5% "dead weight" into the next synthetic step, ruining the stoichiometry of the downstream reaction.

Conclusion

While modern chromatography offers unparalleled resolution of organic impurities, it cannot guarantee absolute mass balance. By integrating Elemental Analysis into the characterization workflow of compounds like (6-Chloro-2-methoxypyridin-3-yl)methanol, researchers create a self-validating, orthogonal system that ensures uncompromised scientific integrity.

References

  • Guidelines for Characterization of Organic Compounds. American Chemical Society (ACS). Available at:[Link]

  • An International Study Evaluating Elemental Analysis. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. Available at:[Link]

  • Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd. Available at: [Link]

Sources

Technical Guide: Distinguishing (6-Chloro-2-methoxypyridin-3-yl)methanol from Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD), (6-Chloro-2-methoxypyridin-3-yl)methanol (CAS: 1260812-74-5) is a high-value scaffold.[1] Its structural integrity is critical because the pyridine ring's substitution pattern dictates the vector of the hydroxymethyl linker—a key handle for further functionalization.

The primary synthetic challenge lies in the regioselectivity of nucleophilic aromatic substitution (


) on 2,6-dichloropyridine precursors.[1] This often yields a mixture of the target and its "flipped" regioisomer, (2-Chloro-6-methoxypyridin-3-yl)methanol .[1] These isomers share identical mass (

173.02) and similar polarity, making MS-only detection insufficient.[1]

This guide provides a definitive workflow to distinguish the target from its isomers using NMR spectroscopy (NOE/HMBC) and HPLC retention behavior.

Structural Landscape & Isomer Analysis

Before selecting an analytical method, we must define the structural differences.

FeatureTarget Compound Primary Regioisomer (Impurity A) Positional Isomer (Impurity B)
Name (6-Chloro-2-methoxypyridin-3-yl)methanol(2-Chloro-6-methoxypyridin-3-yl)methanol(6-Chloro-2-methoxypyridin-4-yl)methanol
Structure 2-OMe, 3-CH

OH, 6-Cl
6-OMe, 3-CH

OH, 2-Cl
2-OMe, 4-CH

OH, 6-Cl
Proton Relationship H4 / H5 (Ortho)H4 / H5 (Ortho)H3 / H5 (Meta)
Key Proximity OMe

CH

OH (Close)
OMe

CH

OH (Far)
OMe

H3 (Close)
Origin Desired

at C2
Undesired

at C6
Isomerization of linker
Visualization of the Analytical Decision Tree

AnalyticalWorkflow Start Sample: C7H8ClNO2 Mixture Step1 1H NMR (1D) Start->Step1 Decision1 Check Coupling (J) Step1->Decision1 Meta J ~ 1-2 Hz (Meta Coupling) Decision1->Meta Meta Ortho J ~ 7-9 Hz (Ortho Coupling) Decision1->Ortho Ortho ResultB Isomer B (4-hydroxymethyl) Meta->ResultB Step2 1D NOE / 2D NOESY Ortho->Step2 Decision2 Irradiate OMe (-OCH3) Step2->Decision2 NOE_Yes NOE to -CH2OH observed Decision2->NOE_Yes NOE_No NOE to -CH2OH absent Decision2->NOE_No Target TARGET CONFIRMED (2-OMe, 3-CH2OH) NOE_Yes->Target IsomerA ISOMER A CONFIRMED (6-OMe, 3-CH2OH) NOE_No->IsomerA

Caption: Logical workflow for distinguishing pyridine isomers. The critical fork is the NOE experiment distinguishing the 2-OMe from the 6-OMe regioisomer.[1]

Spectroscopic Differentiation (NMR)[1][5]

Mass spectrometry is blind here. NMR is the gold standard. The following logic relies on the "through-space" interactions of the methoxy group.

A. 1H NMR Coupling Constants ( -values)
  • Target & Isomer A: Both possess protons at positions 4 and 5. These are vicinal (ortho) to each other.

    • Observation: Two doublets with

      
       Hz.
      
  • Isomer B (4-CH

    
    OH):  Protons are at positions 3 and 5.[1] These are separated by one carbon (meta).
    
    • Observation: Two doublets (or singlets) with

      
       Hz.
      

Conclusion: If you see large coupling (


 Hz), you have narrowed it down to the Target or Isomer A.
B. The "Smoking Gun": 1D Selective NOE

This is the definitive test. In the target molecule, the Methoxy group (C2) and the Hydroxymethyl group (C3) are sterically crowded neighbors.

  • Hypothesis: Irradiating the OMe singlet (

    
     ppm) should transfer magnetization to the benzylic CH
    
    
    
    protons (
    
    
    ppm) only if they are adjacent.
  • Target (2-OMe): Strong NOE enhancement observed at the CH

    
     signal.
    
  • Isomer A (6-OMe): The OMe is at C6; the CH

    
    OH is at C3.[1] They are on opposite sides of the ring. Zero NOE enhancement. 
    
Visualizing the NOE Correlation

NOE_Correlation cluster_Target Target: (6-Cl-2-OMe) cluster_Isomer Isomer A: (2-Cl-6-OMe) N1 N C2 C2 N1->C2 OMe OMe C2->OMe C3 C3 C2->C3 CH2OH CH2OH OMe->CH2OH Strong NOE C3->CH2OH Ni N C2i C2 (Cl) Ni->C2i C6i C6 Ni->C6i C3i C3 C2i->C3i CH2OHi CH2OH C3i->CH2OHi OMei OMe C6i->OMei

Caption: In the target (left), the OMe and CH2OH groups are spatial neighbors, allowing magnetization transfer.[1] In the isomer (right), they are too distant.

Experimental Protocols

Protocol 1: Self-Validating 1D Selective NOE

Use this protocol to confirm identity in <30 minutes.[1]

  • Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-

    
     (preferred over CDCl
    
    
    
    to prevent OH exchange and sharpen benzylic protons).
  • Acquisition:

    • Run a standard 1H spectrum (16 scans). Identify the OMe singlet (~3.8-4.0 ppm).[1]

    • Set up a 1D Selective NOE (e.g., selnogp on Bruker).

    • Target Frequency: Set the irradiation frequency exactly on the OMe peak.

    • Mixing Time: 500 ms.

  • Analysis:

    • Phase the resulting difference spectrum.

    • Positive Result: A positive peak appears at the chemical shift of the benzylic -CH

      
      - (~4.5-4.7 ppm).[1]
      
    • Negative Control: Irradiate a blank region of the baseline; no peaks should appear.

Protocol 2: HPLC Separation (Reverse Phase)

Use this for purity profiling and quantitative analysis.

Pyridines are basic and prone to peak tailing on standard silica C18 due to interaction with residual silanols.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped C18), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 8.0 for better peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-12 min: 5%

      
       60% B[1]
      
    • 12-15 min: 95% B (Wash)[1]

  • Detection: UV at 270 nm (Pyridine

    
     transition).
    
  • Expected Elution:

    • Target (2-OMe): Typically elutes later than the 6-OMe isomer due to intramolecular H-bonding shielding the polar groups, making the molecule slightly more lipophilic in the folded state.[1]

    • Isomer A (6-OMe): Elutes earlier.

References

  • General Pyridine Characterization: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants).
  • Synthesis & Regioisomers

    • Sigma-Aldrich Product Data: (6-Chloro-2-methoxypyridin-3-yl)methanol.[1][2][3]

    • PubChem Compound Summary: (6-Chloro-2-methoxypyridin-3-yl)methanol.[1][2][3] [1]

  • HPLC of Pyridines

    • Restek Application Note: Analysis of Pyridine Isomers. (General reference for pyridine separation conditions).[1]

  • NOE Methodology: Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOE protocol parameters).

Sources

(6-Chloro-2-methoxypyridin-3-yl)methanol: A Comparative Guide to Quality Control Standards for Procurement

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Quality in Early-Phase Drug Development

(6-Chloro-2-methoxypyridin-3-yl)methanol stands as a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As with any raw material integral to the pharmaceutical supply chain, its purity and impurity profile exert a direct and profound influence on the quality, safety, and efficacy of the final drug product. Seemingly insignificant impurities can precipitate considerable downstream repercussions, including altered biological activity, the formation of toxic byproducts, and complications during process scale-up. This guide furnishes a comprehensive framework for instituting robust quality control (QC) standards for the procurement of (6-Chloro-2-methoxypyridin-3-yl)methanol, empowering researchers and drug developers to make well-informed decisions and uphold the integrity of their work. This document will explore key analytical techniques for characterization, discuss potential impurities, and provide a comparative analysis against potential alternatives.

Understanding the Analyte: Physicochemical Properties

A foundational comprehension of the physicochemical properties of (6-Chloro-2-methoxypyridin-3-yl)methanol is paramount for the development of suitable analytical methods and handling protocols.

PropertyValueSource
CAS Number 1260812-74-5[1][2]
Molecular Formula C7H8ClNO2[1][2]
Molecular Weight 173.6 g/mol [2]
Appearance Solid[1][2]
Purity (Typical) ≥95%[1][2]
Storage Refrigerator, inert atmosphere[1][2]

The Analytical Toolkit: A Multi-Pronged Approach to Quality Assessment

A singular analytical technique is insufficient to provide a holistic view of a compound's purity. A resilient QC strategy for (6-Chloro-2-methoxypyridin-3-yl)methanol hinges on a synergistic combination of orthogonal methods to accurately identify and quantify the active ingredient and any potential impurities.

Chromatography: The Workhorse of Purity Determination

Chromatographic techniques are indispensable for the effective separation of the target molecule from any inherent impurities.

HPLC is the principal method for evaluating the purity of non-volatile and thermally labile compounds such as (6-Chloro-2-methoxypyridin-3-yl)methanol.[3] A meticulously developed HPLC method can adeptly separate the main component from process-related impurities and degradation products.

Caption: HPLC workflow for purity analysis.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol serves as a foundational starting point and necessitates validation for each specific application.

  • Instrumentation and Materials:

    • HPLC system equipped with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Data acquisition and processing software.

    • Standard laboratory glassware.

    • HPLC-grade methanol and water.[4][5]

    • Orthophosphoric acid.

    • (6-Chloro-2-methoxypyridin-3-yl)methanol reference standard.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a 50:50 (v/v) mixture of water (pH adjusted to 3.0 with orthophosphoric acid) and methanol.[3]

    • Filter and degas the mobile phase prior to use.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to achieve a known concentration (e.g., 100 µg/mL).[3]

    • Sample Solution: Dissolve the procured (6-Chloro-2-methoxypyridin-3-yl)methanol in the mobile phase to a comparable concentration.

    • Filter both solutions through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

    • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance as determined by a UV scan).[3]

  • Data Analysis:

    • Inject both the standard and sample solutions.

    • Record the respective peak areas.

    • Calculate the purity of the sample by comparing its peak area to that of the reference standard.

    • Identify and quantify any impurity peaks present.

GC-MS is a potent technique for the identification and quantification of volatile and semi-volatile impurities.[6][7] For (6-Chloro-2-methoxypyridin-3-yl)methanol, a solid compound, GC-MS is predominantly employed for the detection of residual solvents originating from the synthesis process.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation and Materials:

    • GC-MS system equipped with a headspace autosampler.

    • Capillary GC column suitable for solvent analysis (e.g., DB-624).

    • Data acquisition and processing software.

    • Headspace vials and caps.

    • High-purity solvents for standard preparation (e.g., methanol, ethanol, acetone, dichloromethane).

  • Sample Preparation:

    • Accurately weigh a known quantity of the (6-Chloro-2-methoxypyridin-3-yl)methanol sample into a headspace vial.

    • Add a suitable solvent (e.g., DMSO) to dissolve the sample.

    • Securely seal the vial.

  • GC-MS Conditions:

    • Headspace Incubation: Typically maintained at 80-120°C for a duration of 15-30 minutes.

    • GC Oven Program: Initiate at a low temperature (e.g., 40°C) and gradually ramp up to a higher temperature (e.g., 250°C) to ensure the elution of all solvents.

    • Carrier Gas: Helium.

    • MS Detection: Employ scan mode for the identification of unknown impurities and Selected Ion Monitoring (SIM) mode for the quantification of known solvents.

  • Data Analysis:

    • Identify residual solvents by comparing their mass spectra and retention times against a library of known solvents.

    • Quantify the concentration of each solvent using a calibration curve generated from standards.

Spectroscopy: Unveiling the Molecular Structure

Spectroscopic techniques yield crucial information regarding the chemical structure of the molecule and can be utilized to confirm its identity and detect specific types of impurities.

NMR stands as one of the most formidable tools for structural elucidation. ¹H and ¹³C NMR spectra furnish a detailed map of the molecule's carbon-hydrogen framework. The appearance of unexpected signals can be indicative of impurities.

Caption: Principle of NMR for quality control.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within an NMR tube.[8]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Compare the acquired spectrum with a reference spectrum of (6-Chloro-2-methoxypyridin-3-yl)methanol.

    • Integrate the signals to ascertain the relative ratios of protons.

    • Scrutinize for any anomalous peaks that may signify the presence of impurities.

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. While not as specific as NMR for detailed structural elucidation, it serves as a rapid and straightforward method for verifying the identity of a compound and for detecting the presence of certain impurities.

Expected FT-IR Absorptions for (6-Chloro-2-methoxypyridin-3-yl)methanol:

Wavenumber (cm⁻¹)Functional Group
~3300O-H stretch (alcohol)
~2950-2850C-H stretch (alkane)
~1600, ~1470C=C and C=N stretch (pyridine ring)
~1250C-O stretch (methoxy)
~1050C-O stretch (alcohol)
~800C-Cl stretch

Potential Impurities and Their Origins

A thorough QC strategy must encompass the potential impurities that may arise from the synthetic pathway. Although the specific synthesis of (6-Chloro-2-methoxypyridin-3-yl)methanol is not extensively documented, potential impurities can be inferred from related syntheses of substituted pyridines.[9][10]

Caption: Potential sources of impurities.

Common Classes of Impurities:

  • Starting Materials and Intermediates: Incomplete reactions can result in the carryover of starting materials or synthetic intermediates into the final product.

  • Isomeric Impurities: Incomplete regioselectivity during the synthesis can lead to the formation of isomers, such as (4-Chloro-2-methoxypyridin-3-yl)methanol or (6-Chloro-4-methoxypyridin-3-yl)methanol.[11]

  • Over- or Under-Alkylated Species: This could include the corresponding methyl ether, where the alcohol has been methylated, or the demethylated phenol.

  • Dehalogenated Impurities: The chloro group could be substituted by a hydrogen atom, yielding (2-methoxypyridin-3-yl)methanol.[12]

  • Oxidation Products: The alcohol functional group is susceptible to oxidation to the corresponding aldehyde, 6-chloro-2-methoxypyridine-3-carbaldehyde.[13]

  • Residual Solvents: Solvents utilized in the synthesis and purification stages can be retained in the final product.

Comparison with Alternatives

While (6-Chloro-2-methoxypyridin-3-yl)methanol is a highly versatile building block, other substituted pyridyl methanols may be considered for particular applications. The selection of an alternative will be contingent upon the desired substitution pattern and reactivity.

CompoundKey Differences and QC Considerations
(6-Fluoro-2-methoxypyridin-3-yl)methanol [14]The fluoro substituent imparts different reactivity in cross-coupling reactions. Quality control should concentrate on potential impurities from fluorinating agents and positional isomers.
(6-Chloro-2-methylpyridin-3-yl)methanol [15]The methyl group, in place of the methoxy group, modifies the electronic properties of the pyridine ring. QC should diligently monitor for impurities associated with the introduction of the methyl group.
(6-Chloro-4-(difluoromethyl)-5-methoxypyridin-3-yl)methanol [16]The difluoromethyl group significantly influences the lipophilicity and metabolic stability of its derivatives. QC must be exceptionally stringent to control impurities stemming from the difluoromethylation step.

When evaluating alternatives, it is imperative to apply the same rigorous QC principles delineated in this guide. The specific analytical methods may require adaptation based on the physicochemical properties of the alternative compound.

Conclusion: A Proactive Approach to Quality

Guaranteeing the quality of (6-Chloro-2-methoxypyridin-3-yl)methanol transcends merely meeting a specification on a certificate of analysis. It necessitates a proactive and scientifically rigorous approach to quality control. By implementing a multi-technique analytical strategy that encompasses chromatography and spectroscopy, coupled with a comprehensive understanding of potential impurities, researchers and drug developers can fortify the integrity of their work from the initial stages. This guide provides a robust framework for establishing such a system, ultimately contributing to the development of safer and more effective medicines.

References

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]

  • Shimadzu. (2013). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Journal of Chemical Metrology, 17(2), 181-194.
  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2413–2449.
  • ChemUniverse. (6-CHLORO-4-METHOXYPYRIDIN-3-YL)METHANOL [P44871]. Retrieved from [Link]

  • PubChem. 6-Chloro-2-methoxypyridine-3-carbaldehyde. Retrieved from [Link]

  • EPA. (6-METHOXYPYRIDIN-3-YL)METHANOL. Retrieved from [Link]

  • PubChem. (6-methoxypyridin-3-yl)methanol. Retrieved from [Link]

  • PubChemLite. (6-chloro-2-methylpyridin-3-yl)methanol. Retrieved from [Link]

  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling (6-Chloro-2-methoxypyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of (6-Chloro-2-methoxypyridin-3-YL)methanol (CAS No. 1260812-74-5). As researchers and drug development professionals, a deep understanding of the materials in our laboratories is the bedrock of both groundbreaking discovery and personal safety. This document moves beyond a simple checklist, offering a procedural framework grounded in chemical causality to ensure every step taken is a self-validating system of safety.

Hazard Assessment: Understanding the Compound

(6-Chloro-2-methoxypyridin-3-YL)methanol is a solid, halogenated pyridine derivative.[1][2] While comprehensive toxicological data for this specific compound is not widely published, its structural motifs—a chlorinated pyridine and a methoxy group—provide a strong basis for a rigorous safety assessment. Structurally related compounds, such as chloropyridines and aniline derivatives, are known to be toxic and irritating.[3][4] The available safety data for the target compound indicates it is a skin and eye irritant.[1] Therefore, it must be handled as a hazardous substance, with stringent measures to prevent exposure.

Hazard ClassificationDescriptionPrecautionary Statement Codes[1]
Skin Irritation Causes skin irritation upon contact.P302+P352, P332+P313, P362+P364
Eye Irritation Causes serious eye irritation.P305+P351+P338, P337+P313
General Handling Requires protective equipment and thorough washing after handling.P264, P280

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place to minimize exposure. These controls are designed to isolate the handler from the chemical hazard.

  • Chemical Fume Hood: All handling of (6-Chloro-2-methoxypyridin-3-YL)methanol, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3][5] This is critical to prevent the inhalation of any fine dust particles or aerosols.

  • Ventilation: The laboratory should be well-ventilated, with systems in place to ensure a sufficient number of air changes per hour.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][6]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the identified hazards. The following PPE is mandatory when handling (6-Chloro-2-methoxypyridin-3-YL)methanol.

PPE CategoryItemSpecifications and RemarksRationale / Causality
Eye and Face Protection Safety Goggles & Face ShieldTightly-fitting chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.[3][7]Protects against accidental splashes of solutions or contact with airborne solid particles, preventing serious eye irritation.[1]
Hand Protection Chemical-resistant GlovesNitrile gloves are suitable for incidental contact.[7] It is crucial to inspect gloves for damage before use and change them immediately if contact with the chemical occurs. Double gloving is recommended for extended operations.[7]Provides a barrier against skin contact, preventing irritation.[1] Chlorinated compounds can degrade some glove materials over time, so immediate removal upon contamination is critical.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[7]Protects skin and personal clothing from contamination with dust or splashes.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot are required.[7] Perforated shoes or sandals are strictly forbidden.[7]Protects feet from spills and falling objects.
Respiratory Protection Respirator (If required)Use should be conducted in a fume hood to avoid dust or aerosol generation. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[7]Prevents inhalation of the compound, which, like other chlorinated pyridines, may cause respiratory irritation.[4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Preparation
  • Area Inspection: Before starting, ensure the work area within the fume hood is clean and uncluttered.

  • Verify Controls: Confirm that the chemical fume hood is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, glassware, and waste containers.

  • Don PPE: Put on all required personal protective equipment as specified in the table above, ensuring a proper fit.

Handling
  • Container Handling: Keep the container tightly closed when not in use.[3] When transferring the solid, use non-sparking tools and techniques that minimize dust formation.[3]

  • Avoidance: Do not breathe dust or vapors.[3] Avoid all contact with skin and eyes.[3]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[3][8]

Post-Handling
  • Decontamination: Thoroughly decontaminate all work surfaces and equipment used during the procedure.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[3][7]

  • Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.

Emergency and First Aid Measures

In the event of an exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[1][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[1] If eye irritation persists, seek medical attention.[1]
Ingestion Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9][11]

Disposal Plan: Responsible Stewardship

(6-Chloro-2-methoxypyridin-3-YL)methanol is a halogenated organic compound and must be disposed of as hazardous waste.[5]

  • Waste Segregation: All waste, including the chemical itself, any contaminated consumables (e.g., gloves, weighing papers, pipette tips), and rinseate, must be collected in a designated "Halogenated Organic Waste" container.[5][12][13]

  • Why Segregate? Do not mix halogenated waste with non-halogenated organic waste. Non-halogenated waste may be used as fuel after reprocessing, and the combustion of chlorinated compounds can form highly toxic byproducts such as chlorinated dioxins.[13]

  • Container Management: Waste containers must be made of a compatible material, kept tightly closed except when adding waste, and be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[12][14]

Safe Handling and Disposal Workflow

The following diagram outlines the critical decision points and actions for the safe handling and disposal of (6-Chloro-2-methoxypyridin-3-YL)methanol.

start Start: Task Requiring (6-Chloro-2-methoxypyridin-3-YL)methanol risk_assessment 1. Conduct Risk Assessment (Review SDS & SOP) start->risk_assessment eng_controls 2. Verify Engineering Controls (Fume Hood, Eyewash) risk_assessment->eng_controls don_ppe 3. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) eng_controls->don_ppe handle 4. Handle Chemical in Fume Hood (Minimize Dust, Avoid Contact) don_ppe->handle decontaminate 5. Decontaminate Surfaces & Equipment handle->decontaminate dispose_waste 6. Dispose of Waste (Segregate into Halogenated Waste) decontaminate->dispose_waste doff_ppe 7. Doff PPE Correctly dispose_waste->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash end End: Task Complete wash->end

Caption: Workflow for safe handling and disposal.

References

  • Benchchem. Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • HSC Chemistry & Physics. Safe Handing & Disposal of Organic Substances.
  • Benchchem. Personal protective equipment for handling 3-(2-chloropyridin-4-yl)oxyaniline.
  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal.
  • Jubilant Ingrevia Limited. 3-Chloropyridine Safety Data Sheet.
  • Environment, Health and Safety. 7.2 Organic Solvents.
  • HazComFast. 3-Chloropyridine (CAS 626-60-8).
  • MilliporeSigma. (6-Chloro-2-methoxypyridin-3-yl)methanol.
  • MATERIAL SAFETY DATA SHEET.
  • Jubilant Ingrevia. 2-Methoxypyridine Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - Methanol.
  • Methanex Corporation. SAFETY DATA SHEET.
  • ChemScene. Safety Data Sheet.
  • CymitQuimica. Safety Data Sheet.
  • Methanol Safety Data Sheet.
  • SAFETY DATA SHEET.
  • Apollo Scientific. Pyridine - Safety Data Sheet.
  • YPF Quimica. HAZARD IDENTIFICATION - methanol.
  • Sigma-Aldrich. (6-Chloro-2-methoxypyridin-3-yl)methanol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.